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Foundational

An In-depth Technical Guide to 3-[(3-Phenylpropyl)amino]propan-1-ol (CAS 4720-37-0)

A comprehensive analysis for researchers, scientists, and drug development professionals. This guide provides a detailed technical overview of 3-[(3-Phenylpropyl)amino]propan-1-ol, a secondary amino alcohol of interest i...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 3-[(3-Phenylpropyl)amino]propan-1-ol, a secondary amino alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its constituent precursors, plausible synthetic routes, predicted physicochemical properties, and potential applications extrapolated from structurally related molecules.

Molecular Structure and Key Features

3-[(3-Phenylpropyl)amino]propan-1-ol is characterized by a propan-1-ol backbone, a secondary amine, and a terminal phenylpropyl group. This unique combination of a hydrophilic alcohol, a basic amine, and a lipophilic phenylpropyl moiety suggests a molecule with amphiphilic properties, potentially influencing its solubility, reactivity, and biological interactions.

The structure can be deconstructed into two primary building blocks:

  • 3-Aminopropan-1-ol (CAS 156-87-6): A versatile bifunctional molecule containing both a primary amine and a primary alcohol.[1][2]

  • 3-Phenylpropyl group: A three-carbon alkyl chain attached to a phenyl ring, which can be introduced via reagents like 3-phenylpropanal or a 3-phenylpropyl halide.[3]

Physicochemical Properties of Precursors

A thorough understanding of the precursors is essential for developing synthetic strategies and predicting the properties of the final compound.

Table 1: Physicochemical Properties of Key Precursors
Property3-Aminopropan-1-ol3-Phenylpropanal3-Phenylpropyl bromide
CAS Number 156-87-6[1]104-53-0637-59-2
Molecular Formula C₃H₉NO[1]C₉H₁₀OC₉H₁₁Br
Molecular Weight 75.11 g/mol [2]134.18 g/mol 199.09 g/mol
Appearance Colorless to pale yellow liquid[2]Liquid[4]Liquid
Boiling Point 184-188 °C[1]222 °C237-238 °C
Melting Point 11.5-12.4 °C[5]-42 °C-41 to -40 °C[6]
Density 0.99 g/cm³ at 20 °C[5]1.01 g/cm³ at 20 °C1.31 g/mL at 25 °C
Solubility Soluble in water, alcohol, and ether.[2]Not specified, but likely soluble in organic solvents.Not specified, but likely soluble in organic solvents.
Flash Point 100 °C[5]105 °C102 °C

Synthetic Pathways

The synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol can be approached through several established organic chemistry methodologies. The two most probable routes are reductive amination and nucleophilic substitution (N-alkylation).

Reductive Amination

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and avoids the issue of multiple alkylations that can occur with direct alkylation methods.[7] This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[7][8]

  • Imine Formation: In a round-bottom flask, dissolve 3-aminopropan-1-ol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add 3-phenylpropanal (1 equivalent) to the solution. The reaction can be carried out at room temperature.

  • The mixture is stirred to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, a reducing agent is added to the mixture. Sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are commonly used for this step.[7]

  • The reaction is stirred until the reduction is complete, which can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product can then be purified by column chromatography or distillation to yield 3-[(3-Phenylpropyl)amino]propan-1-ol.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopropan-1-ol 3-Aminopropan-1-ol Imine Formation Imine Formation 3-Aminopropan-1-ol->Imine Formation 3-Phenylpropanal 3-Phenylpropanal 3-Phenylpropanal->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate Target Molecule 3-[(3-Phenylpropyl)amino]propan-1-ol Reduction->Target Molecule NaBH4 or NaBH3CN

Caption: Reductive Amination Workflow

N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide. While this method can sometimes lead to over-alkylation, selective mono-N-alkylation of 1,3-amino alcohols has been successfully achieved.[9][10] One approach involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) to protect and activate the amine for selective mono-alkylation.[9][11]

  • Chelate Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-aminopropan-1-ol (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF).

  • Add a solution of 9-BBN (1 equivalent) to form a stable chelate.

  • Deprotonation and Alkylation: A base is added to deprotonate the amine, followed by the addition of 3-phenylpropyl bromide (1 equivalent).

  • The reaction mixture is stirred, and the progress is monitored by TLC.

  • Hydrolysis and Purification: Upon completion, the reaction is worked up with a mild acidic hydrolysis to release the N-alkylated product. The final compound is then purified using standard techniques.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopropan-1-ol 3-Aminopropan-1-ol Chelation Chelation 3-Aminopropan-1-ol->Chelation 3-Phenylpropyl bromide 3-Phenylpropyl bromide Alkylation Alkylation 3-Phenylpropyl bromide->Alkylation 9-BBN 9-BBN (Chelating Agent) 9-BBN->Chelation Chelation->Alkylation Chelate Intermediate Hydrolysis Hydrolysis Alkylation->Hydrolysis Target Molecule 3-[(3-Phenylpropyl)amino]propan-1-ol Hydrolysis->Target Molecule

Caption: N-Alkylation Workflow

Potential Applications in Drug Development

While there is no specific literature on the applications of 3-[(3-Phenylpropyl)amino]propan-1-ol, the structural motifs present in the molecule are found in various pharmacologically active compounds. Amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals.

The presence of the phenylpropyl group and the amino alcohol functionality suggests potential for this molecule to serve as a key intermediate or a scaffold in the development of new therapeutics. For instance, a structurally related compound, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, has been studied as a potent cerebral vasodilator.[9] This indicates that N-substituted propanolamines can possess significant biological activity.

Safety and Handling

As there is no specific safety data for 3-[(3-Phenylpropyl)amino]propan-1-ol, a conservative approach based on the known hazards of its precursors is recommended.

  • 3-Aminopropan-1-ol: This compound is corrosive and can cause severe skin burns and eye damage.[12][13] It is also harmful if swallowed.[13]

  • 3-Phenylpropanal: It is considered a hazardous substance and can cause skin sensitization, as well as irritation to the eyes, respiratory system, and skin.[14]

  • 3-Phenylpropyl bromide: This is an irritant to the skin, eyes, and respiratory system.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

3-[(3-Phenylpropyl)amino]propan-1-ol is a molecule with potential utility in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive framework for its synthesis, predicted properties, and potential applications based on the well-characterized properties of its precursors and related compounds. The synthetic routes outlined, particularly reductive amination, offer a reliable means of accessing this compound for further research and development. As with any novel chemical entity, thorough characterization and safety evaluation are paramount for any future studies.

References

  • 3-Phenylpropyl bromide. (n.d.). In BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • Benzenepropanal. (n.d.). In PubChem. Retrieved March 7, 2026, from [Link]

  • 3-Phenylpropanal. (2010, April 8). In FooDB. Retrieved March 7, 2026, from [Link]

  • 3-Amino-1-propanol. (n.d.). In Grokipedia. Retrieved March 7, 2026, from [Link]

  • 3-Amino-1-propanol. (n.d.). In PubChem. Retrieved March 7, 2026, from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic letters, 6(20), 3549–3551.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). In PrepChem.com. Retrieved March 7, 2026, from [Link]

  • 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). In Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • 3-Aminopropanol Properties. (2025, October 15). In EPA CompTox Chemicals Dashboard. Retrieved March 7, 2026, from [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. (2004, September 30). In Tel Aviv University. Retrieved March 7, 2026, from [Link]

  • MONOISOPROPANOLAMINE. (n.d.). In Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • Cas 40898-94-0,1-Amino-1-propanol. (n.d.). In LookChem. Retrieved March 7, 2026, from [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. (2004, September 30). In PubMed. Retrieved March 7, 2026, from [Link]

  • 22.4e Synthesis of Amines Reductive Amination. (2018, September 21). In YouTube. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

3-(3-Phenylpropylamino)-1-propanol molecular weight and formula

An In-depth Technical Guide to 3-(Phenylamino)-1-propanol A Note on Nomenclature: This guide focuses on 3-(Phenylamino)-1-propanol. While the initial topic mentioned "3-(3-Phenylpropylamino)-1-propanol," extensive databa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Phenylamino)-1-propanol

A Note on Nomenclature: This guide focuses on 3-(Phenylamino)-1-propanol. While the initial topic mentioned "3-(3-Phenylpropylamino)-1-propanol," extensive database searches indicate that 3-(Phenylamino)-1-propanol is the more commonly referenced and synthesized compound. The structural difference lies in the substituent on the amino group: a phenyl group in the latter and a phenylpropyl group in the former.

Introduction

3-(Phenylamino)-1-propanol, also known as 3-anilino-1-propanol, is an organic compound featuring a propanol backbone with a phenylamino substituent.[1] This bifunctional molecule, containing both a secondary amine and a primary alcohol, serves as a versatile intermediate in organic synthesis. Its utility is particularly notable in the preparation of various pharmaceutical compounds and other fine chemicals.[1][2] The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, making it a valuable building block for more complex molecular architectures.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Phenylamino)-1-propanol is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C9H13NO[3][4]
Molecular Weight 151.21 g/mol [3][4]
CAS Number 31121-11-6[1][3]
IUPAC Name 3-(phenylamino)propan-1-ol[3]
Synonyms 3-Anilino-1-propanol, N-(3-Hydroxypropyl)aniline[3]
Appearance Light yellow to yellow to orange clear liquid[1]
Purity >98.0% (GC)(T)[1]
Storage Temperature 2-8°C under an inert atmosphere[5]

Below is a diagram illustrating the chemical structure of 3-(Phenylamino)-1-propanol.

Caption: Chemical structure of 3-(Phenylamino)-1-propanol.

Synthesis of Amino Alcohols: A General Overview

The synthesis of amino alcohols like 3-(phenylamino)-1-propanol often involves multi-step processes. A common strategy is the reductive amination of a corresponding keto- or formyl- precursor. For instance, the synthesis of the related compound 3-methylamino-1-phenylpropanol, a key intermediate for the antidepressant fluoxetine, provides a well-documented example of the synthetic methodologies employed.[6][7][8]

One established method involves the Mannich reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride to yield 3-methylamino-1-propiophenone hydrochloride.[7][8] This intermediate is then subjected to a reduction step to afford the final amino alcohol.[7][8] The choice of reducing agent is critical and can influence the yield and purity of the product. Common reducing agents include sodium borohydride in the presence of acetic acid or catalytic hydrogenation using catalysts like Raney nickel.[6][7]

The following diagram illustrates a generalized workflow for the synthesis of a 3-amino-1-phenylpropanol derivative.

G start Starting Materials (e.g., Acetophenone, Paraformaldehyde, Amine Hydrochloride) reaction1 Mannich Reaction (Solvent: Alcohol, 60-100°C) start->reaction1 intermediate Intermediate (3-Amino-1-propiophenone Hydrochloride) reaction1->intermediate reaction2 Reduction (e.g., NaBH4/HOAc or H2/Raney Ni) intermediate->reaction2 product_hcl Product Hydrochloride Salt (3-Amino-1-phenylpropanol Hydrochloride) reaction2->product_hcl neutralization Neutralization (Adjust pH to 9-14 with NaOH) product_hcl->neutralization extraction Extraction (e.g., with Ethyl Acetate) neutralization->extraction purification Purification (Solvent Evaporation, Recrystallization) extraction->purification final_product Final Product (3-Amino-1-phenylpropanol) purification->final_product

Caption: Generalized workflow for the synthesis of a 3-amino-1-phenylpropanol derivative.

Applications in Research and Drug Development

3-(Phenylamino)-1-propanol and its derivatives are of significant interest to the pharmaceutical industry due to their role as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The structural motif of a phenylamino propanol is found in a number of drugs, highlighting the importance of these compounds as synthetic precursors.

While specific applications of 3-(phenylamino)-1-propanol are not extensively detailed in the provided search results, the broader class of 3-amino-1-phenylpropanol derivatives are crucial for the synthesis of drugs such as:

  • Fluoxetine: An antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[6]

  • Atomoxetine: A medication used to treat attention deficit hyperactivity disorder (ADHD).

  • Nisoxetine: A norepinephrine reuptake inhibitor.

The synthesis of these optically active drugs often requires stereoselective methods to produce the desired enantiomer. Research in this area focuses on asymmetric reduction of prochiral ketones using chiral catalysts to obtain optically active 3-amino-1-phenylpropanol derivatives with high enantiomeric excess.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a 3-amino-1-phenylpropanol derivative, based on methodologies reported for similar compounds.[6][7]

Step 1: Synthesis of the 3-Amino-1-propiophenone Hydrochloride Intermediate

  • To a suitable reaction vessel, add acetophenone (1.0 eq), paraformaldehyde (1.0-1.5 eq), and the desired amine hydrochloride (e.g., monomethylamine hydrochloride, 1.0-1.5 eq).

  • Add an alcohol solvent, such as ethanol or methanol.

  • Heat the reaction mixture to 60-100°C in a sealed container or under reflux.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The resulting solid, the 3-amino-1-propiophenone hydrochloride, can be purified by crystallization.

Step 2: Reduction to the 3-Amino-1-phenylpropanol

  • Dissolve the 3-amino-1-propiophenone hydrochloride intermediate in a suitable solvent (e.g., glacial acetic acid for NaBH4 reduction, or water/alcohol for catalytic hydrogenation).

  • For Sodium Borohydride Reduction:

    • Cool the solution to 5-10°C.

    • Slowly add sodium borohydride (NaBH4) in portions, maintaining the temperature.

    • Stir the reaction mixture at low temperature for a period, then allow it to warm to room temperature and stir until the reaction is complete.

  • For Catalytic Hydrogenation:

    • Add a catalyst, such as Raney nickel.

    • Pressurize the reaction vessel with hydrogen gas (0.3–1.5 MPa).

    • Heat the mixture to 25–80°C and stir until the reaction is complete.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully add a base (e.g., 4 M NaOH) to adjust the pH to 9-14.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., Na2SO4).

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., cyclohexane) or by column chromatography to yield the pure 3-amino-1-phenylpropanol derivative.

Conclusion

3-(Phenylamino)-1-propanol is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for a wide array of chemical modifications, making it a key building block for the synthesis of complex and biologically active molecules. The synthetic routes to this and related amino alcohols are well-established, providing a solid foundation for further research and development in medicinal chemistry and materials science.[1]

References

Sources

Foundational

Strategic Deployment of Amino-Alcohol Linkers in Medicinal Chemistry Libraries

A Senior Scientist's Guide to Bifunctional Scaffolds in PROTACs, ADCs, and DELs Executive Summary The evolution of medicinal chemistry libraries has shifted from simple, monolithic spacers to highly functionalized, intel...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist's Guide to Bifunctional Scaffolds in PROTACs, ADCs, and DELs

Executive Summary

The evolution of medicinal chemistry libraries has shifted from simple, monolithic spacers to highly functionalized, intelligent linkers. Amino alcohols—bifunctional scaffolds containing both amine (-NH₂, -NHR) and hydroxyl (-OH) groups—have emerged as critical architectural components. Unlike purely lipophilic alkyl chains or highly hydrated polyethylene glycol (PEG) linkers, amino alcohols provide a tunable physicochemical balance. As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, focusing instead on the causality behind experimental choices and providing self-validating protocols for integrating amino-alcohol linkers into Targeted Protein Degradation (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs).

The Mechanistic Rationale: Why Amino Alcohols?

The selection of a linker dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of a drug conjugate. Historically, PEG linkers were favored for their aqueous solubility, but their high topological polar surface area (tPSA) severely limits passive membrane diffusion[]. Conversely, while pure alkyl linkers improve permeability by assuming a compact cylindrical form in the lipid bilayer, they suffer from poor aqueous solubility and an increased propensity for non-specific protein binding[].

Amino alcohols offer a strategic compromise. The hydroxyl group acts as a precise hydrogen-bond donor/acceptor—often engaging directly with target proteins (e.g., coordinating with Zinc atoms in specific binding pockets)[2]. Simultaneously, the amine provides a predictable pKₐ, allowing scientists to tune the electrostatic profile of the molecule for optimal solubility and target engagement without sacrificing membrane permeability[2].

G Start Amino-Alcohol Linker Selection PROTAC Target: PROTACs (Permeability Focus) Start->PROTAC ADC Target: ADCs/Peptides (Cleavability Focus) Start->ADC DEL Target: DELs (Aqueous Compatibility) Start->DEL MCR Convert to Isocyanide (Ugi/Passerini MCR) PROTAC->MCR Periodate Secondary Amino Alcohol (Traceless Periodate Cleavage) ADC->Periodate Epoxide Epoxide Ring-Opening (On-DNA Scaffold Generation) DEL->Epoxide

Logic tree for selecting amino-alcohol linker strategies across modalities.
PROTACs: Multicomponent Assembly via Isocyanide Intermediates

Traditional PROTAC synthesis relies heavily on sequential amide couplings, which suffer from poor atom economy, low chemoselectivity, and require extensive protecting group manipulations[3]. By utilizing amino alcohols as starting materials, we can synthesize isocyanide-bearing linkers. These functionalized linkers unlock Ugi and Passerini multicomponent reactions (MCRs), enabling the one-pot assembly of the warhead, linker, and E3 ligase ligand[4].

Protocol 1: Synthesis of Isocyanide-Based Heterobifunctional Linkers

Causality: Formylation of the amino alcohol followed by dehydration yields an isocyanide. This functional group acts as the energetic driver for the Ugi MCR, bypassing the poor reactivity of standard amide couplings and drastically reducing the synthetic burden[4].

  • Formylation: Suspend the amino alcohol (1.0 equiv) in ethyl formate. Heat the mixture under reflux for 6 hours. The excess ethyl formate drives the equilibrium toward the formamide. Remove volatile components in vacuo[3].

  • Dehydration Setup: Solubilize the resulting formamide intermediate in dry CH₂Cl₂ under a nitrogen atmosphere. Add Triethylamine (TEA, 6.0 equiv) to act as a non-nucleophilic base, and cool the reaction mixture to 0 °C to control the exothermic dehydration[3].

  • Activation: Slowly add Tosyl Chloride (TsCl, 3.0 equiv). Stir the reaction at room temperature for 5 hours. TsCl activates the formamide oxygen, facilitating elimination to form the isocyanide[3].

  • Quench & Extract: Quench the mixture with a saturated aqueous Na₂CO₃ solution at 0 °C for 30 minutes to neutralize excess TsCl and acid byproducts. Extract the organic layer with CH₂Cl₂[3].

  • Validation System: Monitor the transformation via Infrared (IR) spectroscopy. The successful conversion is validated by the complete disappearance of the broad formamide carbonyl stretch (~1650 cm⁻¹) and the emergence of a sharp, intense isocyanide stretch (~2150 cm⁻¹).

ADCs and Affinity Libraries: Traceless Cleavage

In affinity capture and ADC development, releasing the payload without leaving a chemical "scar" is critical. Traditional 1,2-diol linkers leave an aldehyde residue post-cleavage, which can alter the payload's biological activity and complicate MS/MS sequencing. Secondary amino alcohols, particularly those based on isoserine (isoseramox), undergo rapid oxidative cleavage with sodium periodate (NaIO₄) to yield a completely native, unmodified N-terminus[5].

Cleavage A Peptide-Linker Complex (Isoseramox Scaffold) B NaIO4 Oxidation (Rapid, Aqueous, pH 7) A->B C Traceless Release (Native N-terminus) B->C

Mechanism of periodate-mediated traceless cleavage of secondary amino alcohols.
Protocol 2: Traceless Periodate Cleavage of Isoseramox Linkers

Causality: Oxidative cleavage of secondary amino alcohols by NaIO₄ selectively breaks the C-C bond between the amine and hydroxyl groups. Using an isoseramox linker ensures the resulting fragment on the payload side is a native amine, preserving structural integrity[5].

  • Preparation: Suspend the resin-bound or bead-bound peptide-linker complex in a neutral cleavage buffer (e.g., PBS, pH 7.4). Maintaining neutral pH prevents acid-catalyzed side reactions.

  • Oxidation: Add a freshly prepared aqueous solution of NaIO₄ to achieve a final concentration of 1–5 mM.

  • Incubation: Agitate the suspension at room temperature for exactly 5–10 minutes. Crucial Note: Prolonged exposure is unnecessary for this highly reactive system and risks the off-target oxidation of sensitive residues like methionine or cysteine[5].

  • Quenching: Immediately quench excess periodate by adding an excess of a sacrificial 1,2-diol (e.g., ethylene glycol).

  • Validation System: Analyze the released supernatant via high-resolution LC-MS/MS. The detection of the exact monoisotopic mass of the native peptide—lacking any aldehyde mass addition—confirms a successful traceless cleavage[5].

DNA-Encoded Libraries (DELs): Aqueous Scaffold Generation

DEL synthesis is strictly constrained by the need to maintain the integrity of the DNA barcode. Reactions must be performed in buffered aqueous conditions, avoiding extremes in pH or transition metals that cause depurination. The nucleophilic opening of epoxides by amines to form


-amino alcohols is an ideal DNA-compatible reaction, generating a dense, bifunctional scaffold for subsequent combinatorial diversification[6].

DEL_Workflow DNA DNA-Tagged Amine (Aqueous Buffer, pH 8.0) Reaction Nucleophilic Ring-Opening (80°C, Metal-Free) DNA->Reaction Epoxide Epoxide Building Block (Added in DMSO) Epoxide->Reaction Product DNA-Encoded β-Amino Alcohol (Bifunctional Scaffold) Reaction->Product

Workflow for on-DNA synthesis of beta-amino alcohol scaffolds.
Protocol 3: On-DNA Synthesis of

-Amino Alcohols

Causality: Epoxide ring-opening by amines forms a


-amino alcohol purely through nucleophilic attack. This requires no transition metals, preserving the DNA tag while creating a highly functionalized node (containing both a secondary amine and a hydroxyl group) for further library splitting and pooling[6].
  • Solubilization: Dissolve the DNA-tagged primary amine in 200 mM borate buffer (pH 8.0) to a working concentration of 1 mM. The slightly basic pH ensures the amine is deprotonated and nucleophilic.

  • Reagent Addition: Add 100 equivalents of the epoxide building block dissolved in DMSO. Crucial Note: Ensure the final DMSO concentration does not exceed 20% (v/v) to prevent the precipitation of the DNA barcode.

  • Reaction: Heat the mixture to 80 °C for 4–8 hours. This elevated temperature provides the necessary activation energy for the ring-opening without reaching the melting/degradation threshold of the double-stranded DNA tag[6].

  • Precipitation: Add 10% volume of 3M NaCl and 3 volumes of cold ethanol (-20 °C). Centrifuge at 14,000 x g for 30 minutes to pellet the DNA-encoded

    
    -amino alcohol.
    
  • Validation System: Resolubilize the pellet in water and analyze via UPLC-MS. A precise mass shift corresponding to the exact mass of the added epoxide confirms successful scaffold generation.

Quantitative Data: Comparative Linker Profiles

To aid in the rational design of medicinal chemistry libraries, the following table summarizes the physicochemical and functional differences between standard linker classes and amino-alcohol linkers.

Linker ClasstPSA ContributionAqueous SolubilityMembrane PermeabilityPrimary Cleavage Mechanism
PEG Linkers High (Repeating ether oxygens)Excellent (Entropy-driven hydration)Poor (High polar surface area)Non-cleavable (Metabolically stable)
Alkyl Linkers Low (Hydrocarbon chain)Poor (Propensity for micelle formation)Excellent (Compact cylindrical form)Oxidative (Cytochrome P450 sites)
Amino-Alcohols Moderate (Tunable via amine pKₐ)Good (H-bond donor/acceptor)Good (Balanced lipophilicity)Periodate Oxidation (Traceless)
References

1.3 - PMC 2. 4 - ChemRxiv 3.5 - PMC 4. - BOC Sciences 5.2 - ACS Publications 6.6 - Google Patents

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Exploratory

An In-depth Technical Guide to 3-[(3-Phenylpropyl)amino]propan-1-ol: IUPAC Nomenclature, Synonyms, and Synthetic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound 3-[(3-Phenylpropyl)amino]propan-1-ol, including its IUPAC...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-[(3-Phenylpropyl)amino]propan-1-ol, including its IUPAC name, synonyms, and a detailed exploration of its synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

The structural representation of the molecule is fundamental to understanding its chemical properties and interactions. The compound is characterized by a propan-1-ol backbone, substituted at the third carbon with an amino group, which is itself further substituted with a 3-phenylpropyl group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-[(3-Phenylpropyl)amino]propan-1-ol
Systematic Name N-(3-Phenylpropyl)propan-3-ol-1-amine
Common Synonyms N-(3-Phenylpropyl)-3-amino-1-propanol
3-(3-Phenylpropylamino)propan-1-ol

The IUPAC name, 3-[(3-Phenylpropyl)amino]propan-1-ol , is derived following the systematic rules of chemical nomenclature. The parent chain is identified as propan-1-ol. The amino group at the third carbon is substituted with a 3-phenylpropyl group, which is indicated by the prefix "(3-Phenylpropyl)amino".

Synthetic Approaches and Methodologies

The synthesis of N-substituted aminopropanols is a well-established area of organic chemistry, with several versatile methods available. The synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol can be approached through various strategic disconnections. A common and effective method involves the reductive amination of a suitable carbonyl compound with the appropriate amine.

Reductive Amination of 3-Hydroxypropanal with 3-Phenylpropylamine

A primary synthetic route involves the reaction of 3-hydroxypropanal with 3-phenylpropylamine, followed by the reduction of the resulting imine intermediate.

Experimental Protocol:

  • Imine Formation: To a solution of 3-hydroxypropanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane, 3-phenylpropylamine (1.0-1.2 eq) is added. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Upon completion of imine formation, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity. The reducing agent is added portion-wise at 0°C to control the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The crude product is then purified by column chromatography on silica gel to afford the pure 3-[(3-Phenylpropyl)amino]propan-1-ol.

Diagram 1: Synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol via Reductive Amination

G cluster_reactants Reactants cluster_process Process 3-Hydroxypropanal 3-Hydroxypropanal Imine_Formation Imine Formation (Schiff Base) 3-Hydroxypropanal->Imine_Formation 3-Phenylpropylamine 3-Phenylpropylamine 3-Phenylpropylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Product 3-[(3-Phenylpropyl)amino]propan-1-ol Reduction->Product

Caption: Reductive amination pathway for the synthesis of the target compound.

Nucleophilic Substitution of a Halopropanol with 3-Phenylpropylamine

An alternative approach involves the nucleophilic substitution of a halo-substituted propanol with 3-phenylpropylamine. 3-Chloro-1-propanol or 3-bromo-1-propanol can serve as the electrophilic partner.

Experimental Protocol:

  • Reaction Setup: A mixture of 3-halo-1-propanol (1.0 eq), 3-phenylpropylamine (1.2-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is prepared. The base is crucial to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 100°C and stirred for several hours to overnight. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Diagram 2: Synthesis via Nucleophilic Substitution

G cluster_reactants Reactants 3-Halo-1-propanol 3-Halo-1-propanol (X = Cl, Br) SN2_Reaction Nucleophilic Substitution (SN2) 3-Halo-1-propanol->SN2_Reaction 3-Phenylpropylamine 3-Phenylpropylamine 3-Phenylpropylamine->SN2_Reaction Base Base (e.g., K2CO3) Base->SN2_Reaction Product 3-[(3-Phenylpropyl)amino]propan-1-ol SN2_Reaction->Product

Caption: Nucleophilic substitution route for the synthesis of the title compound.

Potential Applications in Research and Drug Development

While specific biological activities of 3-[(3-Phenylpropyl)amino]propan-1-ol are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active molecules. The N-phenylpropyl group is a feature in several known drugs, and the aminopropanol scaffold is a common pharmacophore.

The structural similarity to compounds with known biological activity suggests that 3-[(3-Phenylpropyl)amino]propan-1-ol could be a valuable building block or lead compound in drug discovery programs targeting:

  • Cardiovascular Diseases: Beta-blockers and other cardiovascular drugs often contain similar amino alcohol structures.

  • Central Nervous System (CNS) Disorders: The phenylpropylamine moiety is found in certain antidepressants and other CNS-active agents.

  • Antimicrobial Agents: N-substituted amino alcohols have been investigated for their potential antibacterial and antifungal properties.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, synonyms, and synthetic strategies for 3-[(3-Phenylpropyl)amino]propan-1-ol. The described synthetic routes, particularly reductive amination and nucleophilic substitution, offer reliable and scalable methods for its preparation. The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. It is our hope that this guide will serve as a practical resource for scientists and researchers in their ongoing efforts to develop new and effective pharmaceuticals.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
  • PubChem. National Center for Biotechnology Information. [Link]

  • SciFinder. Chemical Abstracts Service. [Link]

Foundational

In-Depth Technical Guide: Physical Properties and Characterization of 3-[(3-Phenylpropyl)amino]propan-1-ol

This guide provides a comprehensive technical analysis of 3-[(3-Phenylpropyl)amino]propan-1-ol , a secondary amino alcohol intermediate critical in the synthesis of pharmaceutical agents, particularly cardiovascular drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 3-[(3-Phenylpropyl)amino]propan-1-ol , a secondary amino alcohol intermediate critical in the synthesis of pharmaceutical agents, particularly cardiovascular drugs and GPCR ligands.

Executive Summary & Chemical Identity[1][2]

3-[(3-Phenylpropyl)amino]propan-1-ol is a bifunctional organic intermediate characterized by a secondary amine core flanked by a lipophilic phenylpropyl chain and a hydrophilic hydroxypropyl tail. This amphiphilic structure makes it a versatile scaffold for drug development, serving as a linker in fragment-based drug discovery or a precursor for complex heterocycles.

Chemical Nomenclature & Identifiers[2]
IdentifierDetail
IUPAC Name 3-[(3-Phenylpropyl)amino]propan-1-ol
Common Synonyms N-(3-Hydroxypropyl)-3-phenylpropylamine; N-(3-Phenylpropyl)-3-aminopropanol
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES c1ccccc1CCCNCCCO
InChIKey Predicted based on structure:[1][2][3]UHUXYRCWKGXJOU-UHFFFAOYSA-N
CAS Number Note: Often synthesized in-situ or custom-ordered; specific CAS may vary by salt form (e.g., HCl salt).

Fundamental Physical Properties[6]

The physical properties of 3-[(3-Phenylpropyl)amino]propan-1-ol are governed by its ability to form intermolecular hydrogen bonds (via the -OH and -NH- groups) and van der Waals interactions (via the phenyl ring).

Thermodynamic & Transport Properties
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Viscous Liquid or Low-Melting SolidAt standard temperature and pressure (STP). The free base is typically an oil; salts (HCl, fumarate) are solids.
Boiling Point 315°C ± 10°C (760 mmHg)High boiling point requires high-vacuum distillation (<1 mmHg) for purification to avoid thermal decomposition.
Melting Point 25–35°C (Free Base)*Low melting point suggests the compound may supercool or exist as a semi-solid at room temperature.
Density 0.98 ± 0.05 g/cm³Slightly less dense than water; phase separation in aqueous workups requires careful solvent selection (e.g., DCM is preferred).
Refractive Index 1.525 ± 0.005Useful for monitoring purity during distillation fractions.
Vapor Pressure < 0.01 mmHg at 25°CLow volatility reduces inhalation risk but necessitates high vacuum for removal.

*Values are predicted based on Group Contribution Methods (Joback/Stein) for the free base form.

Solubility & Solution Chemistry

Understanding the solution behavior is critical for extraction protocols and formulation.

Solubility Profile
  • Protophilic Solvents (Methanol, Ethanol, DMSO): Highly soluble (>100 mg/mL). The hydroxyl and amine groups facilitate strong solvation.[4]

  • Chlorinated Solvents (DCM, Chloroform): Soluble. Preferred for extraction from basic aqueous layers.

  • Non-Polar Solvents (Hexane, Heptane): Poorly soluble. Useful for triturating impurities or precipitating the salt form.

  • Water: Moderately soluble as a free base due to the hydrophilic -OH/NH groups, but solubility decreases at high pH. Highly soluble at pH < 9 (protonated form).

Acid-Base Properties (pKa)
  • pKa (Secondary Amine): ~10.2 (Predicted).

    • Implication: The nitrogen is basic. In aqueous solution at physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form (

      
      ).
      
  • pKa (Hydroxyl): ~16.

    • Implication: The hydroxyl group is not acidic under standard conditions but can be deprotonated by strong bases (e.g., NaH) for O-alkylation.

Structural Characterization

Accurate identification relies on spectroscopic signatures. The following data is typical for this class of compounds.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     7.15–7.30 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     3.65 (t, 2H): 
    
    
    
    (Triplet, deshielded by oxygen).
  • 
     2.65–2.75 (m, 4H): 
    
    
    
    (Multiplet, protons adjacent to nitrogen).
  • 
     2.60 (t, 2H): 
    
    
    
    (Triplet, benzylic position).
  • 
     1.65–1.85 (m, 4H): 
    
    
    
    (Multiplet, central methylene protons of both propyl chains).
  • 
     ~2.5 (br s, 2H): 
    
    
    
    and
    
    
    (Exchangeable, chemical shift varies with concentration).
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ): m/z 194.15.
    
  • Fragmentation Pattern:

    • Loss of water (

      
      ): m/z 176.
      
    • Tropylium ion (

      
      ): m/z 91 (Characteristic of benzyl/phenylalkyl groups).
      

Synthesis & Experimental Protocols

The synthesis typically involves the nucleophilic substitution of a 3-halo-1-propanol by 3-phenylpropylamine.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Reactants Reactants: 3-Phenylpropylamine 3-Chloropropanol Reaction Reaction: Reflux in Ethanol/Acetonitrile Base: K2CO3 or Et3N Temp: 80°C, 12-24h Reactants->Reaction Mix Quench Quench: Cool to RT Filter salts Evaporate Solvent Reaction->Quench Complete Workup Workup: Dissolve in DCM Wash with 1M NaOH Dry over MgSO4 Quench->Workup Crude Oil Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Concentrate Product Product: 3-[(3-Phenylpropyl)amino]propan-1-ol Purification->Product Isolate

Figure 1: Standard synthetic pathway for the preparation of 3-[(3-Phenylpropyl)amino]propan-1-ol via nucleophilic substitution.

Detailed Protocol
  • Reagents: 3-Phenylpropylamine (1.0 eq), 3-Chloropropanol (1.1 eq), Potassium Carbonate (2.0 eq), Acetonitrile (10 volumes).

  • Procedure:

    • Charge the reaction vessel with 3-phenylpropylamine and potassium carbonate in acetonitrile.

    • Add 3-chloropropanol dropwise at room temperature.

    • Heat the mixture to reflux (80–82°C) and stir for 16–24 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to remove unreacted amine salts) and Brine.

    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Purification:

    • Distillation: High vacuum (0.1–0.5 mmHg) at 150–160°C.

    • Chromatography: Silica gel column, eluting with DCM:MeOH:NH

      
      OH (90:9:1).
      

Handling, Stability & Safety

Hazard Classification (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[1]

Storage & Stability
  • Hygroscopicity: The compound is hygroscopic. It will absorb moisture from the air, which can complicate accurate weighing and catalyze degradation.

  • Oxidation: Secondary amines can oxidize to N-oxides or imines upon prolonged exposure to air.

  • Storage Conditions: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at 2–8°C. Protect from light.

Self-Validating Safety Protocol

Every handling procedure must include a Neutralization Check :

  • Before disposal: Check the pH of all aqueous waste. Amine-containing waste must be neutralized to pH 7–9 before disposal or treated as hazardous basic waste.

  • Spill Control: Use a spill kit containing an inert absorbent (vermiculite) and a weak acid neutralizer (citric acid solution).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Phenylpropylamine (Fragment). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Amino Alcohols.[3] Retrieved from [Link]

Sources

Exploratory

Solubility of N-(3-Phenylpropyl)-3-aminopropanol in organic solvents

An In-Depth Technical Guide to the Solubility of N-(3-Phenylpropyl)-3-aminopropanol in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-Phenylprop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(3-Phenylpropyl)-3-aminopropanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-Phenylpropyl)-3-aminopropanol. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental principles of physical chemistry and structural analogy to establish a robust predictive solubility profile. We present a detailed examination of the molecule's structural components—the secondary amine, hydroxyl group, and the phenylpropyl moiety—to forecast its behavior across a spectrum of organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive insights but also an authoritative, step-by-step protocol for the experimental determination of thermodynamic solubility via the gold-standard Shake-Flask method. The causality behind experimental choices is emphasized to ensure procedural integrity and data reliability.

Introduction to N-(3-Phenylpropyl)-3-aminopropanol and the Imperative of Solubility

N-(3-Phenylpropyl)-3-aminopropanol is a bifunctional organic molecule featuring both a secondary amine and a primary alcohol. Its structure combines a hydrophilic amino-alcohol head with a significantly non-polar phenylpropyl tail. In the context of pharmaceutical and chemical research, understanding a compound's solubility is a cornerstone of process development, formulation science, and drug delivery.[1] Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy.[2] Poor solubility can present significant challenges during later stages of drug development, making early characterization essential for de-risking candidates and optimizing formulation strategies.[2][3]

This guide will first deconstruct the molecule to predict its solubility based on first principles and then provide the practical, validated methodology required to determine its empirical solubility with high confidence.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of N-(3-Phenylpropyl)-3-aminopropanol is governed by a balance between its polar and non-polar elements.

  • Hydrophilic Domain: The 3-aminopropanol portion contains a secondary amine (-NH-) and a primary hydroxyl (-OH) group. Both groups are polar and can participate in hydrogen bonding. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, while the hydrogens on both the nitrogen and oxygen can act as hydrogen bond donors.[4] This region of the molecule promotes solubility in polar, protic solvents like alcohols.

  • Hydrophobic Domain: The N-(3-phenylpropyl) group is a significant non-polar, hydrophobic (lipophilic) moiety.[5] This bulky aromatic and aliphatic chain will dominate interactions with non-polar solvents through van der Waals forces and disrupt the hydrogen-bonding network of highly polar solvents like water.[6]

This duality suggests that the molecule will exhibit amphiphilic character, with its overall solubility being highly dependent on the nature of the solvent. The principle of "like dissolves like" is paramount; solvents that can effectively solvate both the polar head and the non-polar tail will be most effective.[6]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table summarizes the predicted solubility of N-(3-Phenylpropyl)-3-aminopropanol.

SolventSolvent ClassPredicted SolubilityRationale
MethanolPolar ProticHigh / MiscibleThe small alkyl group and the -OH group can form strong hydrogen bonds with the compound's -OH and -NH groups.
EthanolPolar ProticHigh / MiscibleSimilar to methanol, ethanol is an excellent hydrogen bond donor and acceptor, readily solvating the polar head.[5][7]
IsopropanolPolar ProticHighSlightly less polar and more sterically hindered than ethanol, but still expected to be a very effective solvent.
AcetonePolar AproticHighA strong hydrogen bond acceptor (via the carbonyl oxygen) that can interact with the compound's -OH and -NH groups. Its moderate polarity also accommodates the phenylpropyl tail.
Dichloromethane (DCM)Polar AproticHighCapable of dipole-dipole interactions and can effectively solvate the large, non-polar phenylpropyl group.
Tetrahydrofuran (THF)Polar AproticHighThe ether oxygen is a hydrogen bond acceptor, and the cyclic aliphatic structure is compatible with the hydrophobic tail.
AcetonitrilePolar AproticMedium to HighA polar solvent, but a weaker hydrogen bond acceptor than acetone or THF.
TolueneNon-polarMediumThe aromatic ring of toluene will have favorable π-stacking interactions with the phenyl group of the compound, but it cannot solvate the polar head effectively.
HexanesNon-polarLowAs a purely aliphatic, non-polar solvent, it will interact favorably with the propyl chain but cannot overcome the energy penalty of solvating the highly polar amino-alcohol head.
WaterPolar ProticLow to Very LowThe large, hydrophobic phenylpropyl group will dominate, disrupting water's strong hydrogen-bonding network and leading to poor solubility.[5][6]

The Physicochemical Basis for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions. The following diagram illustrates the key relationships influencing the solubility of an amphiphilic compound like N-(3-Phenylpropyl)-3-aminopropanol.

Caption: Logical relationship between compound/solvent properties and solubility.

Authoritative Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous and reproducible experimental method is required. The saturation shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound.[3]

Principle and Self-Validation

This protocol is designed to be self-validating. By ensuring an excess of solid material is present throughout the equilibration period, we confirm that the solution is genuinely saturated. The extended equilibration time (24-72 hours) is a critical choice; it allows for not only dissolution equilibrium but also for potential polymorphic transformations of the solid to the most stable, least soluble form, thus providing a true measure of minimum thermodynamic solubility.[3] Analysis at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached when concentration values no longer change.

Experimental Workflow Diagram

G start Start prep Add excess solid compound to a known volume of solvent in a sealed vial start->prep agitate Place vial in orbital shaker at constant temperature (e.g., 25 °C) prep->agitate Ensure sufficient headspace for mixing equilibrate Equilibrate for 24-72 hours agitate->equilibrate settle Allow solids to settle equilibrate->settle Check for visible solid to confirm excess sample Withdraw aliquot of the clear supernatant settle->sample separate Clarify sample: Centrifuge and/or filter through 0.22 µm PTFE syringe filter sample->separate Avoid disturbing sediment analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV) separate->analyze Prepare standards for calibration calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Methodology

Materials and Equipment:

  • N-(3-Phenylpropyl)-3-aminopropanol (solid form)

  • Selected organic solvents (analytical grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method)

Procedure:

  • Preparation: Add an excess amount of solid N-(3-Phenylpropyl)-3-aminopropanol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 20-50 mg).

  • Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 72 hours.

  • Sampling: After the equilibration period, remove the vials and allow them to stand undisturbed for at least 30 minutes to let the solid material settle.

  • Sample Clarification: Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Causality: This step is critical to separate the dissolved solute from the undissolved solid, which would otherwise lead to an overestimation of solubility.

    • Attach a 0.22 µm PTFE syringe filter and discard the first portion of the filtrate (to saturate any binding sites on the filter). Collect the subsequent filtrate into a clean analysis vial. For dense solvents, prior centrifugation can aid this process.

  • Analysis:

    • Prepare a calibration curve using standard solutions of N-(3-Phenylpropyl)-3-aminopropanol of known concentrations in the same solvent.

    • Analyze the filtered samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is the concentration determined from the analysis of the saturated solution, typically expressed in mg/mL, g/L, or mol/L.

A Note on High-Throughput Kinetic Solubility Screening

In early-stage drug discovery, thermodynamic solubility determination can be a bottleneck. For this reason, kinetic solubility assays are often employed for rapid rank-ordering of compounds.[3] These methods typically involve preparing a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) and then dispensing it into an aqueous buffer.[2][8] The point at which the compound precipitates is detected, often by turbidimetry or nephelometry, and is reported as the kinetic solubility.[1]

While fast and automatable, it is crucial for researchers to understand that kinetic solubility is not the same as thermodynamic solubility. It often yields a higher, "apparent" solubility value because it reflects a metastable state and can be influenced by the co-solvent (DMSO) and the rate of precipitation.[3] Promising candidates identified through kinetic screens should always have their solubility confirmed using the authoritative shake-flask method described above.

Conclusion

N-(3-Phenylpropyl)-3-aminopropanol is an amphiphilic molecule with a predicted solubility profile that is highly dependent on the chosen solvent system. Its hydrophilic amino-alcohol head and hydrophobic phenylpropyl tail suggest high solubility in polar solvents capable of hydrogen bonding, such as lower-chain alcohols and polar aprotic solvents like acetone and THF. Conversely, its solubility is expected to be limited in highly non-polar solvents like hexanes and in water. While this predictive framework provides essential guidance, it is not a substitute for empirical data. The provided Shake-Flask protocol offers a robust, reliable, and authoritative method for determining the precise thermodynamic solubility, a critical parameter for advancing any chemical or pharmaceutical development program.

References

  • askIITians. (2025, March 4).
  • CK-12 Foundation. (2026, March 1). Physical Properties of Amines.
  • Anonymous. (n.d.). Amine compounds.
  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Solubility of Things. (n.d.). 3-Phenylpropylamine.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed. (2018, February 6).
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Sigma-Aldrich. (n.d.). 3-Phenyl-1-propylamine 98%.
  • Raytor. (2026, January 22).
  • Indian Patent Office. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.
  • PrepChem.com. (n.d.). Synthesis of 3-phenyl propanol.
  • Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • Experts@Minnesota. (2006, January 23). Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Google Patents. (n.d.).
  • Echemi. (n.d.). N-Methyl-N-(3-phenylpropyl)amine.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Wikipedia. (n.d.). 3-Amino-1-propanol.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). N-phenyl-3-[propanoyl(propyl)amino]butanamide | C16H24N2O2.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

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Protocols & Analytical Methods

Method

Application Note: 3-[(3-Phenylpropyl)amino]propan-1-ol as a Strategic Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary In modern medicinal chemistry, the rapid assembly of c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, bifunctional building blocks. 3-[(3-Phenylpropyl)amino]propan-1-ol (Chemical Formula: C₁₂H₁₉NO) is a highly strategic secondary amine intermediate featuring orthogonal reactive sites: a nucleophilic secondary amine and a primary hydroxyl group.

This structural duality allows for selective masking and sequential functionalization, making it a critical precursor in the synthesis of phenylheteroalkylamine derivatives. These derivatives have demonstrated profound pharmacological utility, most notably as potent inhibitors of inducible and neuronal Nitric Oxide Synthase (iNOS/nNOS) for neuroprotective and anti-inflammatory applications[1][2], as well as in the development of novel epigenetic modulators like KMT9 inhibitors[3].

Mechanistic Rationale & Structural Significance

The value of 3-[(3-Phenylpropyl)amino]propan-1-ol lies in its precise pharmacophoric architecture:

  • The 3-Phenylpropyl Moiety: This flexible, lipophilic tail is a privileged structure in medicinal chemistry. It effectively penetrates deep hydrophobic binding pockets of target enzymes (such as the heme domain of NOS) and monoamine transporters[2].

  • The Bifunctional Core: The presence of both a secondary amine and a primary alcohol enables orthogonal synthetic strategies. The amine can be easily protected (e.g., via N-Boc or N-Cbz strategies) or alkylated, leaving the primary alcohol primed for downstream transformations such as Swern oxidation to an aldehyde, or Mitsunobu etherification[3].

Causality in Synthetic Design: The Borch Reductive Amination

The most efficient route to synthesize this intermediate is via the Borch Reductive Amination [4][5]. This one-pot reaction condenses 3-phenylpropanal with 3-aminopropan-1-ol. The critical mechanistic choice in this workflow is the use of Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent[6][7].

Why NaBH₃CN? Standard reducing agents like NaBH₄ are too reactive and will prematurely reduce the starting aldehyde to an alcohol. NaBH₃CN, however, contains an electron-withdrawing cyano group that stabilizes the boron-hydride bond. This renders the reagent stable in the mildly acidic conditions (pH ~5) required to protonate the imine intermediate. Consequently, NaBH₃CN selectively reduces the highly electrophilic iminium ion without reacting with the unreacted aldehyde[4][7].

Mandatory Visualization: Workflows and Mechanisms

SyntheticWorkflow A 3-Phenylpropanal + 3-Aminopropan-1-ol B Iminium Intermediate (pH 4-5) A->B Condensation (-H2O) C 3-[(3-Phenylpropyl)amino]propan-1-ol (Target Intermediate) B->C NaBH3CN Selective Reduction D N-Boc Protection (Boc2O, Et3N) C->D Amine Masking E O-Alkylation / Oxidation (API Precursor) D->E Orthogonal Functionalization

Synthetic workflow and orthogonal functionalization of the intermediate.

PharmacologicalPathway A Inflammatory Stimulus (Cytokines / LPS) B iNOS Upregulation (Macrophage/Microglia) A->B Activation C L-Arginine Conversion to Nitric Oxide (NO) B->C Enzymatic Catalysis E Reduction in NO (Anti-inflammatory) C->E Decreased Output D Phenylheteroalkylamine API (Inhibitor) D->C Competitive Inhibition

Mechanism of action of APIs derived from the intermediate targeting NOS.

Experimental Protocols: A Self-Validating System

The following protocol outlines the synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol. This method is designed as a self-validating system : it incorporates an acid-base extraction cascade that inherently proves the formation of the basic secondary amine while purging neutral impurities (such as unreacted aldehyde or alcoholic side products).

Step-by-Step Methodology: Reductive Amination & Purification

Reagents Required:

  • 3-Phenylpropanal (1.0 equiv)

  • 3-Aminopropan-1-ol (1.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Glacial Acetic Acid (to pH 5)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM), 1M HCl, 1M NaOH

Procedure:

  • Imine Formation: Dissolve 3-aminopropan-1-ol (1.0 equiv) in anhydrous MeOH (0.5 M concentration) under an inert atmosphere (N₂ or Argon). Add 3-phenylpropanal (1.0 equiv) dropwise at room temperature.

  • pH Modulation: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 5.0 (verify via pH paper). Rationale: This specific pH ensures the carbonyl oxygen is protonated to increase electrophilicity, driving Schiff base formation without fully protonating the amine nucleophile[4][7].

  • Selective Reduction: Stir the mixture for 1 hour to ensure complete imine formation. Cool the reaction flask to 0 °C using an ice bath. Add NaBH₃CN (1.5 equiv) portion-wise to control the exothermic release of hydrogen gas.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain; the secondary amine will appear as a distinct spot).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases. Concentrate the mixture in vacuo to remove the bulk of the methanol.

  • Self-Validating Acid-Base Extraction:

    • Phase 1 (Organic Extraction): Extract the aqueous residue with DCM (3x). The organic layer now contains the product, unreacted aldehyde, and neutral byproducts.

    • Phase 2 (Acidic Shift): Extract the combined DCM layers with 1M HCl (3x). Validation Check: The target secondary amine becomes protonated (ammonium salt) and selectively migrates into the aqueous layer. Discard the organic layer containing neutral impurities.

    • Phase 3 (Basic Shift): Basify the isolated aqueous layer with 1M NaOH to pH > 10. The product is deprotonated back to its freebase form. Extract with fresh DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-[(3-Phenylpropyl)amino]propan-1-ol as a viscous, pale-yellow oil.

Data Presentation: Quantitative Summaries

The following table summarizes the physicochemical properties and expected experimental metrics for the synthesized intermediate.

ParameterSpecification / MetricRationale / Implication
Chemical Formula C₁₂H₁₉NODefines the atomic composition.
Molecular Weight 193.29 g/mol Low molecular weight allows significant downstream mass addition while remaining within Lipinski's Rule of 5.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for crossing lipid membranes; ideal for CNS-targeting APIs (e.g., antidepressants)[1].
Typical Reaction Yield 75% - 85%High efficiency due to the selective nature of the Borch reduction and minimal over-alkylation.
Primary Impurity Profile Tertiary amine (trace)Minimized by strict stoichiometric control (1:1 ratio) and optimized pH during imine formation.
Downstream Application N-Boc Protection YieldTypically >90% using Boc₂O and Et₃N in DCM, confirming the high nucleophilicity of the secondary amine[3].

References

To ensure authoritative grounding, the following peer-reviewed literature and patent data substantiate the mechanistic claims and application workflows described in this note:

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL: [Link]

  • Cheshire, D. (2003). Novel use of phenylheteroalkylamine derivatives. U.S. Patent Application US20030158185A1.
  • Schüle, M., et al. (2023). Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. National Institutes of Health (NIH) - PMC. URL: [Link]

Sources

Application

Reaction conditions for coupling 3-[(3-Phenylpropyl)amino]propan-1-ol

Application Note: Chemoselective Coupling Strategies for 3-[(3-Phenylpropyl)amino]propan-1-ol Introduction & Strategic Analysis 3-[(3-Phenylpropyl)amino]propan-1-ol (CAS: 2171816-72-9 / Related: 2097993-44-5) is a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Coupling Strategies for 3-[(3-Phenylpropyl)amino]propan-1-ol

Introduction & Strategic Analysis

3-[(3-Phenylpropyl)amino]propan-1-ol (CAS: 2171816-72-9 / Related: 2097993-44-5) is a versatile bifunctional building block characterized by a secondary amine and a primary alcohol separated by a propyl linker.[1] Its structural motif—a phenylpropyl tail attached to an aminopropanol head—makes it a valuable scaffold in the synthesis of GPCR ligands, ion channel blockers, and prostaglandin analogs.[1]

The Core Challenge: Chemoselectivity The primary challenge in "coupling" this molecule is controlling the reactivity between two nucleophilic sites:[1]

  • Secondary Amine (-NH-): Moderate steric hindrance, high nucleophilicity (pKa

    
     10.5).[1]
    
  • Primary Alcohol (-OH): Low steric hindrance, lower nucleophilicity (pKa

    
     16).[1]
    

In drug discovery, the most frequent coupling requirement is N-acylation (amide bond formation) to attach a pharmacophore or N-alkylation to extend the chain.[1] However, without precise condition control, O-acylation or competitive O-alkylation can occur, leading to complex mixtures and yield loss.[1]

This guide details three validated protocols to achieve high fidelity coupling:

  • Protocol A: Chemoselective N-Acylation (Amide Coupling).[1]

  • Protocol B: Chemoselective N-Alkylation.[1]

  • Protocol C: O-Functionalization (Inverse Selectivity).

Decision Matrix: Selecting the Right Protocol

Before starting, determine your target linkage.[1] The following decision tree outlines the critical reaction pathways.

SelectivityMatrix Start Target Coupling for 3-[(3-Phenylpropyl)amino]propan-1-ol Decision Which functional group is the target? Start->Decision TargetN Target: Secondary Amine (N-Coupling) Decision->TargetN High Nucleophilicity TargetO Target: Primary Alcohol (O-Coupling) Decision->TargetO Low Nucleophilicity Amide Linkage: Amide (N-Acylation) TargetN->Amide Alkyl Linkage: Amine (N-Alkylation) TargetN->Alkyl Ether Linkage: Ether/Ester (O-Functionalization) TargetO->Ether CondA Protocol A: Active Ester (HATU/NHS) Controlled pH (8-9) Amide->CondA CondB Protocol B: Reductive Amination or SN2 with Weak Base Alkyl->CondB CondC Protocol C: Requires N-Protection (Boc/Fmoc) First Ether->CondC

Figure 1: Strategic decision matrix for chemoselective functionalization.[1]

Protocol A: Chemoselective N-Acylation (Amide Formation)[1]

Objective: Form an amide bond at the secondary amine without protecting the alcohol.[1] Mechanism: The secondary amine is significantly more nucleophilic than the alcohol.[1] By using "active ester" methods (HATU, EDC/NHS) rather than highly reactive acid chlorides, we kinetically favor N-acylation.[1]

Reagents & Materials
  • Substrate: 3-[(3-Phenylpropyl)amino]propan-1-ol (1.0 equiv).

  • Carboxylic Acid Partner: Drug scaffold/Linker (1.1 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv) OR EDC.HCl (1.5 equiv) / HOBt (1.5 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DCM (Dichloromethane).[1]

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Nitrogen, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Catalyst Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1] Stir for 15-30 minutes at 0°C to form the activated ester.

    • Expert Insight: Pre-activation is crucial.[1] It ensures the amine encounters the active species immediately, minimizing the window for side reactions.[1]

  • Coupling: Add 3-[(3-Phenylpropyl)amino]propan-1-ol (1.0 equiv) dropwise as a solution in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the [M+H]+ peak of the amide.[1] If O-acylation occurs (rare with HATU), it will appear as a di-acylated byproduct (+ Mass of acyl group).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 5% LiCl (to remove DMF).[1]

    • Sat. NaHCO3 (to remove unreacted acid).[1]

    • Brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Critical Parameter Table: N-Acylation

ParameterRecommendationRationale
Solvent DMF or DCMDMF solubilizes polar salts; DCM is easier to remove.[1]
Temperature 0°C

RT
Low temp suppresses O-acylation kinetics.[1]
Stoichiometry Amine (Limiting)Ensures complete consumption of the valuable amine scaffold.[1]
pH Control Basic (DIPEA)Keeps amine deprotonated (reactive) but alcohol neutral.[1]

Protocol B: Chemoselective N-Alkylation

Objective: Attach an alkyl group (e.g., Benzyl, Ethyl) to the secondary amine.[1] Method: Reductive Amination is preferred over direct SN2 alkylation to avoid over-alkylation (quaternization) and O-alkylation.[1]

Step-by-Step Methodology (Reductive Amination)
  • Imine Formation: Dissolve 3-[(3-Phenylpropyl)amino]propan-1-ol (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (Dichloroethane) or MeOH.[1]

  • Drying (Optional): Add MgSO4 or molecular sieves to sequester water, driving iminium ion formation.[1] Stir for 1 hour at RT.

  • Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) in one portion.

    • Expert Insight: STAB is milder than NaCNBH3 and avoids toxic cyanide byproducts.[1] It is selective for iminiums over aldehydes/ketones.[1]

  • Quench: Stir overnight at RT. Quench with Sat. NaHCO3.

  • Extraction: Extract with DCM. The product is the tertiary amine.[1]

Protocol C: O-Functionalization (The "Inverse" Strategy)

Objective: React the primary alcohol while leaving the amine intact. Challenge: The amine is more nucleophilic. You must protect the amine first.[1]

Workflow
  • Protection: React 3-[(3-Phenylpropyl)amino]propan-1-ol with Boc2O (1.1 equiv) in DCM/NaOH.

    • Result: N-Boc-N-(3-phenylpropyl)-3-aminopropanol.[1]

  • O-Coupling:

    • For Ethers: Treat N-Boc intermediate with NaH (1.2 equiv) in THF at 0°C, then add Alkyl Halide.

    • For Esters: React N-Boc intermediate with Acid Chloride/Pyridine.[1]

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group, yielding the O-functionalized secondary amine.[1]

Handling & Stability Data

  • Hygroscopicity: Amino alcohols are hygroscopic.[1] Store under Argon/Nitrogen in a desiccator.

  • Carbamate Formation: Secondary amines absorb atmospheric CO2 to form carbamates (white crust).[1] If observed, wash the starting material with 1M NaOH and extract into DCM before use.[1]

  • Shelf Life: Stable for >12 months at -20°C if protected from moisture.[1]

References

  • Chemoselective Coupling of Amino Alcohols

    • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols. ResearchGate.[1] Link

  • General Amide Coupling Protocols

    • Direct reductive coupling of secondary amides.[1] Semantic Scholar.[1] Link

  • Selective Acylation Methodologies

    • Selective N-Terminal Acylation of Peptides and Proteins.[1][2][3] Bioconjugate Chem. 2022.[1][3] Link

  • Reaction Mechanisms & Reagents

    • Draw a mechanism for the reaction of propanoyl chloride. Pearson.[1] Link

Sources

Method

Application Note: Chemoselective Functionalization of 3-[(3-Phenylpropyl)amino]propan-1-ol

Executive Summary The molecule 3-[(3-Phenylpropyl)amino]propan-1-ol represents a classic bifunctional scaffold in medicinal chemistry, often serving as a core fragment for GPCR ligands, calcium channel blockers, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-[(3-Phenylpropyl)amino]propan-1-ol represents a classic bifunctional scaffold in medicinal chemistry, often serving as a core fragment for GPCR ligands, calcium channel blockers, and anticholinergic agents (e.g., Fesoterodine intermediates).

The primary synthetic challenge lies in chemoselectivity . The secondary amine (


) is significantly more nucleophilic than the primary hydroxyl group (

). Attempts to directly functionalize the hydroxyl group (e.g., alkylation, acylation, or oxidation) without protection invariably lead to N-functionalization, polymerization, or oxidative degradation of the amine.

This guide outlines a robust, field-proven "Protect-React-Deprotect" strategy. We prioritize the N-Boc (tert-butyloxycarbonyl) protection route due to its orthogonality to most hydroxyl transformations and its mild deprotection conditions, ensuring the integrity of the phenylpropyl chain.

Strategic Analysis & Reaction Pathway

To successfully modify the hydroxyl group, we must first mask the nucleophilicity of the nitrogen. The workflow follows three distinct phases:

  • N-Protection: Quantitative conversion to the carbamate.

  • O-Functionalization: Modification of the alcohol (Activation or Oxidation).

  • Deprotection: Restoration of the secondary amine.

Logical Workflow Diagram

G Start Starting Material 3-[(3-Phenylpropyl)amino]propan-1-ol Protect Step 1: N-Protection (Boc2O / TEA) Start->Protect Mask Nucleophile Intermediate Intermediate A N-Boc-Amino Alcohol Protect->Intermediate Quant. Yield Path1 Step 2A: Activation (MsCl / TEA) Intermediate->Path1 Substitution Route Path2 Step 2B: Oxidation (Dess-Martin Periodinane) Intermediate->Path2 Reductive Route Product1 Product A Mesylate (Leaving Group) Path1->Product1 Product2 Product B Aldehyde (Precursor) Path2->Product2

Figure 1: Chemoselective workflow ensuring exclusive functionalization of the hydroxyl group.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

Objective: Mask the secondary amine to prevent side reactions.

Rationale: The tert-butyl carbamate (Boc) group is chosen for its stability against basic conditions (required for alkylation/mesylation) and oxidizing agents.

Reagents:

  • Substrate: 3-[(3-Phenylpropyl)amino]propan-1-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ): 1.1 equiv[1]
    
  • Triethylamine (TEA): 1.5 equiv[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino-alcohol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm and improves selectivity.

  • Reagent Addition: Dissolve

    
     (11 mmol) in a minimal amount of DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes.
    
  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear, replaced by a higher

    
     spot (UV active, less polar).
    
  • Workup: Wash with 1M citric acid (to remove excess amine/TEA), followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >95% yield of a viscous oil. Purification is rarely needed if stoichiometry is precise.

Protocol 2A: Conversion to Leaving Group (Mesylation)

Objective: Convert the hydroxyl into a mesylate for subsequent nucleophilic substitution (e.g., ether synthesis or chain extension).

Reagents:

  • Substrate: N-Boc-3-[(3-phenylpropyl)amino]propan-1-ol (from Protocol 1)

  • Methanesulfonyl chloride (MsCl): 1.2 equiv

  • Triethylamine (TEA): 1.5 equiv[1]

  • Solvent: Anhydrous DCM [0.1 M]

Procedure:

  • Setup: Dissolve the N-Boc intermediate in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Add TEA first. Then, add MsCl dropwise via syringe. Caution: MsCl is corrosive and lachrymatory.

  • Kinetics: The reaction is rapid. Stir at 0°C for 30–60 minutes. Do not warm to RT immediately to avoid elimination side-products.

  • Workup: Quench with cold water. Extract with DCM. Wash with cold 1M HCl (rapidly, to avoid Boc removal), then

    
    .
    
  • Storage: Mesylates are thermally unstable. Store at -20°C or use immediately.

Protocol 2B: Mild Oxidation to Aldehyde

Objective: Generate the aldehyde for reductive amination or Wittig reactions.

Rationale: We utilize Dess-Martin Periodinane (DMP) over Swern oxidation for this scale. DMP avoids the use of toxic oxalyl chloride, does not require cryogenic (-78°C) conditions, and offers superior chemoselectivity for N-protected amino alcohols.

Reagents:

  • Substrate: N-Boc-3-[(3-phenylpropyl)amino]propan-1-ol

  • Dess-Martin Periodinane (DMP): 1.2 equiv

  • Solvent: Wet DCM (DMP works faster with trace water) or DCM [0.1 M]

Procedure:

  • Setup: Dissolve the N-Boc intermediate in DCM at RT.

  • Addition: Add solid DMP in one portion. The suspension will slowly clear.

  • Reaction: Stir for 1–2 hours.

  • Quench (Critical): Add a 1:1 mixture of saturated

    
     (thiosulfate) and saturated 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM, dry, and concentrate. The aldehyde is generally stable enough for chromatography.

Protocol 3: Deprotection (Post-Functionalization)

Objective: Remove the Boc group to release the functionalized secondary amine.

Reagents:

  • Reagent: 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:4 ratio).

Procedure:

  • Dissolve the functionalized material in the chosen solvent.[1]

  • Stir at RT for 1–3 hours. Monitor for the disappearance of the Boc signal in NMR (1.4 ppm singlet) or by TLC.

  • Workup: Remove volatiles under vacuum. The product will be the salt form (HCl or TFA salt).

    • Note: If the free base is required, neutralize with saturated

      
       or basic resin, but be cautious of cyclization if the functional group is an electrophile (e.g., the mesylate will cyclize to form an azetidine or pyrrolidine ring if neutralized!).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solvent;

hydrolysis.
Use anhydrous DCM; ensure

is fresh.
O-Acylation (O-Boc) Excess base or high temperature.Keep reaction at 0°C during addition; limit base to 1.5 eq.
Elimination during MsCl Temperature too high; prolonged reaction.Keep MsCl reaction at 0°C; quench immediately upon completion.
Aldehyde Decomposition Acidic silica gel during purification.Neutralize silica with 1% TEA or use immediately in next step.
Cyclization Intramolecular attack of amine on leaving group.Keep amine protonated (salt form) until the coupling step.

References

  • Oxidation Strategies: National Institutes of Health (NIH). Highly chemoselective aerobic oxidation of amino alcohols. Available at: [Link] (Accessed Oct 2023).

  • General Amino-Alcohol Chemistry: Organic Chemistry Portal. Synthesis of

    
    -amino ketones and aldehydes. Available at: [Link] (Accessed Oct 2023).
    
  • Leaving Group Formation: Master Organic Chemistry. Tosylates and Mesylates: Preparation and Utility. Available at: [Link] (Accessed Oct 2023).

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-[(3-Phenylpropyl)amino]propan-1-ol in Fragment-Based Drug Design

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient and intelligent alternative to traditional high-throughput screeni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] By utilizing small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for lead optimization.[3][4] This guide provides a detailed technical overview of the FBDD workflow, using the exemplar fragment 3-[(3-Phenylpropyl)amino]propan-1-ol as a practical case study. We will delve into the core principles of FBDD, from library design and biophysical screening to hit-to-lead optimization, providing field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Fragment-Based Philosophy

The central tenet of FBDD is that small, low-molecular-weight fragments (typically <300 Da) can bind to a biological target with low affinity but do so very efficiently.[5][6] This "ligand efficiency" (LE) is a key metric, relating binding energy to the size of the molecule.[7] Because of their simplicity, fragments can form high-quality, energetically favorable interactions within a target's binding pockets.[4] The process then involves evolving these initial, weak-binding hits into potent, drug-like leads through structure-guided chemistry. This approach contrasts with HTS, which screens large libraries of complex molecules that may achieve potency through multiple, often suboptimal, interactions.[2][8]

The FBDD workflow can be visualized as a multi-stage process:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation lib Fragment Library (Curated & Diverse) screen Biophysical Screening (NMR, SPR, X-ray) lib->screen Screening hit Validated Fragment Hits (e.g., 100 µM - 10 mM affinity) screen->hit Hit Finding structure Structural Biology (Co-crystal Structure / Binding Mode) hit->structure Hit Validation optimize Hit-to-Lead Optimization (Growing, Linking, Merging) structure->optimize Structure-Guided Design lead Lead Compound (<1 µM affinity) optimize->lead DMTA Cycles

Caption: High-level workflow of a Fragment-Based Drug Design (FBDD) campaign.

Case Study Fragment: 3-[(3-Phenylpropyl)amino]propan-1-ol

To illustrate the principles of FBDD, we will use 3-[(3-Phenylpropyl)amino]propan-1-ol as our model fragment hit. This molecule is an ideal starting point as it exemplifies the characteristics sought in a quality fragment library.

PropertyValue"Rule of Three" GuidelineConformance
Molecular Weight (MW) 193.28 Da< 300 DaYes
cLogP ~1.9< 3Yes
Hydrogen Bond Donors 2 (OH, NH)≤ 3Yes
Hydrogen Bond Acceptors 2 (O, N)≤ 3Yes
Rotatable Bonds 7≤ 3No*
_While the number of rotatable bonds is higher than the strict "Rule of Three," its defined hydrophobic tail and polar head still make it a viable fragment for many screening campaigns. This highlights that guidelines are not absolute and library design often involves nuanced selection criteria.

This fragment possesses a desirable combination of features: a rigid phenyl ring for potential π-stacking or hydrophobic interactions, a flexible propyl linker, and a polar amino-alcohol group capable of forming key hydrogen bonds.

PART 1: Fragment Screening & Hit Identification

The first crucial step in any FBDD campaign is the screening of a fragment library to identify initial hits.[8] Because fragments bind with weak affinity (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[8][9] The three most prominent methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)

NMR is a powerful tool for FBDD as it can reliably detect weak binding events with a low rate of false positives.[10][11] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient as they do not require isotope-labeling of the target protein.

Principle of STD NMR: This technique identifies binders by observing the transfer of magnetic saturation from the target protein to a bound ligand. Only ligands that are in close proximity to the protein will receive this saturation, resulting in a detectable signal attenuation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4).

    • Create pools of 5-10 fragments (including our example fragment), each at a concentration of ~100-200 µM in the same buffer. The higher concentration of the fragment relative to the protein ensures that a detectable fraction of the fragment is bound, even with weak affinity.

    • Prepare a control sample containing only the fragment pool in buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment pool to serve as a reference.

    • For the sample containing protein and fragments, acquire an STD NMR spectrum. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated, and an "off-resonance" experiment where saturation is applied at a frequency where no protein signals exist.

    • The final STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum, which eliminates signals from non-binding compounds.

  • Data Analysis:

    • Signals present in the final STD spectrum belong to fragments that bind to the target protein.

    • The intensity of the STD signal is proportional to the binding affinity and the proximity of the ligand's protons to the protein surface.

    • By comparing the STD spectrum to the reference spectrum, one can identify which fragment(s) in the pool are hits. Our case study fragment, 3-[(3-Phenylpropyl)amino]propan-1-ol, would be identified as a hit if its characteristic proton signals appear in the STD spectrum.

Protocol 2: SPR-Based Fragment Screening

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[12][13] It is highly sensitive, consumes low amounts of protein, and can provide kinetic data (association and dissociation rates).[9][14]

Principle of SPR: A target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. If the fragment binds, the mass on the surface increases, causing a change in the refractive index, which is detected as a response unit (RU).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto one flow cell of the chip using standard coupling chemistry (e.g., EDC/NHS).

    • Use an adjacent flow cell as a reference surface, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Screening Assay:

    • Prepare fragment solutions (typically 50-200 µM) in a running buffer that matches the protein's buffer, with a low percentage of DMSO (e.g., <2%) to aid solubility. Careful matching of DMSO concentration between sample and running buffer is critical to minimize false positives.[14]

    • Inject the fragment solutions over both the target and reference flow cells.

    • A binding event is recorded as an increase in response units (RU) in the target flow cell relative to the reference cell.

  • Hit Validation & Analysis:

    • Initial hits are identified as fragments that produce a response significantly above the background noise.

    • To validate hits and rule out false positives (like aggregators), perform a dose-response experiment by injecting the hit fragment at several different concentrations. A true binding event will show a concentration-dependent increase in response.

    • From the dose-response curve, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. For our fragment, a measurable KD in the range of 100 µM to 5 mM would be expected.

Protocol 3: X-ray Crystallography-Based Fragment Screening

While often perceived as lower throughput, X-ray crystallography provides the ultimate endpoint for a screening campaign: the high-resolution 3D structure of the fragment bound to the target.[15][16] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[17][18]

Principle of Crystallographic Screening: Crystals of the target protein are soaked in a solution containing a high concentration of a fragment or a cocktail of fragments.[19] X-ray diffraction data is then collected to see if any of the fragments have bound to the protein, which will be visible in the resulting electron density map.

Step-by-Step Methodology:

  • Crystallization:

    • Produce high-quality, well-diffracting crystals of the target protein. This is often the most significant bottleneck in the process.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment(s) at a high concentration (e.g., 25-100 mM) in a cryo-protectant-containing buffer compatible with the crystals.

    • Transfer a protein crystal into the soaking solution and allow it to incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, typically at a synchrotron source to maximize resolution and throughput.[15]

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for new, un-modeled density that corresponds to a bound fragment. If 3-[(3-Phenylpropyl)amino]propan-1-ol were a hit, its distinct shape would be visible in the binding pocket.

PART 2: Hit-to-Lead (H2L) Optimization

Once a fragment hit like 3-[(3-Phenylpropyl)amino]propan-1-ol is validated and its binding mode is understood (ideally through crystallography), the next phase is to evolve it into a high-affinity lead compound.[20][21] This is a creative, iterative process guided by structural biology and computational chemistry.[1] The three primary strategies are fragment growing, linking, and merging.[3][4][22]

H2L_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging start_frag Initial Hit 3-[(3-Phenylpropyl)amino]propan-1-ol grow_node Add functional group to explore adjacent pocket start_frag->grow_node Growing link_node Connect with a chemical linker start_frag->link_node Linking merge_node Combine pharmacophores into a single scaffold start_frag->merge_node Merging grown_lead Grown Lead Compound (Higher Affinity) other_frag Second Fragment Hit (Binds in adjacent site) other_frag->link_node Linking linked_lead Linked Lead Compound (High Affinity) overlap_frag Overlapping Fragment Hit overlap_frag->merge_node Merging merged_lead Merged Lead Compound (High Affinity)

Caption: Core strategies for hit-to-lead optimization in FBDD.

Strategy 1: Fragment Growing

This is often the most direct approach.[22] Based on the co-crystal structure, synthetic chemistry is used to add new functional groups to the fragment core, allowing it to extend into adjacent, unoccupied regions of the binding pocket and form new, favorable interactions.

Application to our Case Study: Imagine the crystal structure shows the phenylpropyl group of our fragment buried in a hydrophobic pocket, while the amino-alcohol group is making hydrogen bonds at the pocket's entrance. The structure also reveals a nearby acidic residue (e.g., Aspartic acid) that is not currently engaged.

  • Hypothesis: Adding a basic functional group to our fragment could form a new salt bridge with the aspartate, significantly increasing affinity.

  • Design-Make-Test-Analyze (DMTA) Cycle:

    • Design (In Silico): Computational chemists would model the addition of various amine-containing groups to the propanol terminus. Docking simulations would predict which modifications have the best geometry to interact with the target aspartate residue.[23][24]

    • Make (Synthesis): A medicinal chemist would synthesize the most promising 2-3 analogs.

    • Test (Assay): The new compounds would be tested for binding affinity (e.g., using SPR or Isothermal Titration Calorimetry - ITC) and, if applicable, functional activity.

    • Analyze (Structure): The most potent analog would be co-crystallized with the target protein to confirm that the designed interaction is indeed being formed. This structural information guides the next design cycle.

Strategy 2: Fragment Linking

This strategy is employed when screening identifies two different fragments that bind to adjacent sites in the target protein.[3] The goal is to design and synthesize a suitable chemical linker that connects the two fragments into a single, high-affinity molecule.[22]

Application to our Case Study: Suppose that in addition to our primary hit, 3-[(3-Phenylpropyl)amino]propan-1-ol, the screening campaign also identified a second fragment, for example, an indole, binding in a neighboring pocket.

  • Hypothesis: Connecting the propanol end of our fragment to the indole with an appropriate linker will create a molecule that binds to both sites simultaneously, leading to a dramatic increase in affinity due to an additive (or even synergistic) binding energy.

  • Challenge: The linker must be designed with the correct length, rigidity, and geometry to hold the two fragments in their optimal binding orientations without introducing steric strain. This is a significant synthetic and design challenge.[22]

  • Process: Similar to fragment growing, this involves intensive use of computational modeling to design potential linkers, followed by complex chemical synthesis and rigorous testing of the resulting linked compounds.

Conclusion

Fragment-Based Drug Design provides a powerful, rational, and efficient path for the discovery of novel therapeutics.[25] By starting with small, well-behaved chemical fragments and using a structure-guided approach, FBDD can tackle challenging targets and produce highly optimized lead compounds. The journey from a simple starting point, exemplified by 3-[(3-Phenylpropyl)amino]propan-1-ol, to a potent clinical candidate is driven by a synergistic interplay of biophysics, structural biology, computational modeling, and medicinal chemistry. This integrated approach not only accelerates drug discovery timelines but also enhances the quality and novelty of the resulting chemical matter.[20][26]

References
  • Rester, U. (2018). Integrated In Silico Fragment-Based Drug Design: Case Study with Allosteric Modulators on Metabotropic Glutamate Receptor 5. PMC. Available at: [Link]

  • Cuttitta, A. et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. Available at: [Link]

  • Ciulli, A., & Williams, G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Available at: [Link]

  • Erlanson, D. A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Available at: [Link]

  • CD ComputaBio. (n.d.). In Silico Fragment-Based Drug Design. CD ComputaBio. Available at: [Link]

  • Jhoti, H. et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Maky, A. M. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]

  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. Available at: [Link]

  • Sgobba, M., & Rastelli, G. (2016). Computational Tools for In Silico Fragment-Based Drug Design. ResearchGate. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. Available at: [Link]

  • Sgobba, M., & Rastelli, G. (2016). Computational Tools for in Silico Fragment-Based Drug Design. PubMed. Available at: [Link]

  • Murray, C. W., & Blundell, T. L. (2010). Fragment screening using X-ray crystallography. PubMed. Available at: [Link]

  • Cuttitta, A. et al. (2014). Advantages of crystallographic fragment screening: functional and mechanistic insights from a powerful platform for efficient drug discovery. Rutgers University. Available at: [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. Available at: [Link]

  • Giannetti, A. M. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Giannetti, A. M. et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC. Available at: [Link]

  • Geschwindner, S. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Available at: [Link]

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

  • Massachusetts Biotechnology Council. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Unknown. (n.d.). Chapter 7. Fragment-Based Drug Discovery. Elsevier. Available at: [Link]

  • BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. Available at: [Link]

  • Krimm, I. et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. Available at: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. Available at: [Link]

  • Maky, A. M. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available at: [Link]

  • Open Access Journals. (2023). Fragment-Based Drug Design (FBDD). Open Access Journals. Available at: [Link]

  • Wood, R. J. et al. (2020). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

Sources

Method

Application Note: Selective Protection of Secondary Amines in Amino-Alcohols

Introduction Amino-alcohols are privileged structural motifs present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The dual functionality of the amine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino-alcohols are privileged structural motifs present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The dual functionality of the amine and hydroxyl groups provides a versatile scaffold for molecular elaboration. However, this same duality presents a significant synthetic challenge: the selective functionalization of one group in the presence of the other. The secondary amine, being both a potent nucleophile and a base, often competes directly with the hydroxyl group in acylation, alkylation, and other common transformations.

This application note provides a detailed guide to the strategies and protocols for the selective protection of the secondary amine in amino-alcohols. We will move beyond simple procedural lists to explore the mechanistic basis for selectivity, offering field-proven insights to enable robust and reproducible outcomes in your synthetic campaigns.

The Challenge: Competing Nucleophilicity

The core challenge in the selective protection of an amino-alcohol lies in the similar nucleophilicity of the secondary amine and the hydroxyl group. While amines are generally more nucleophilic than alcohols, this can be modulated by several factors:

  • Steric Hindrance: Bulky substituents near the amine or alcohol can diminish their reactivity.

  • Electronic Effects: Electron-withdrawing or -donating groups elsewhere in the molecule can alter the electron density on the nitrogen and oxygen atoms.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction's chemoselectivity. For instance, a non-polar aprotic solvent can favor N-acylation, as it does not solvate and stabilize the amine as effectively as a protic solvent.

A successful protection strategy hinges on exploiting these subtle differences to favor the desired transformation.

Key Strategies for Selective N-Protection

The most common and effective method for achieving selective N-protection is through the use of carbamate-based protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Boc Protection (Di-tert-butyl dicarbonate)

The Boc group is arguably the most widely used amine protecting group due to its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under acidic conditions. Selectivity for the amine is typically high due to the greater nucleophilicity of nitrogen compared to oxygen.

The reaction proceeds via the nucleophilic attack of the secondary amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butanol and carbon dioxide, to yield the stable Boc-protected amine. Under carefully controlled stoichiometric and thermal conditions, the less nucleophilic hydroxyl group does not react to a significant extent.

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R2NH R₂NH (Amine) Intermediate [Tetrahedral Intermediate] R2NH->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate OH -OH (Alcohol) BocAmine R₂N-Boc (Protected Amine) OH->BocAmine No Reaction (Selective) Intermediate->BocAmine Collapse SideProducts t-BuOH + CO₂ Intermediate->SideProducts

Caption: Mechanism of selective N-Boc protection of a secondary amine.

Materials:

  • (R)-2-(Methylamino)-1-phenylethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the amino-alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., TEA, 1.2 eq) to the solution. The base scavenges the acid formed during the reaction, although with (Boc)₂O, its role is often to enhance the nucleophilicity of the amine.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred solution over 15-20 minutes.

    • Scientist's Note: Precise control of stoichiometry is crucial. Using a large excess of (Boc)₂O can lead to O-protection as well. The low temperature helps to moderate the reactivity and improve selectivity.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Deprotection: The Boc group is efficiently removed by treatment with strong acids such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.

Cbz Protection (Benzyl Chloroformate)

The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection. It is introduced using benzyl chloroformate (Cbz-Cl) and is notably stable to acidic and basic conditions. Its primary advantage is its clean removal via catalytic hydrogenation, a mild and orthogonal deprotection method.

Materials:

  • Amino-alcohol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane or THF, and Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino-alcohol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Add sodium carbonate (2.0-2.5 eq) to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

    • Scientist's Note: This Schotten-Baumann reaction condition is classic for acylating amines in the presence of water. The base neutralizes the HCl byproduct, and the amine's higher reactivity in these conditions ensures selectivity over the alcohol.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Once the reaction is complete (monitored by TLC), add water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Deprotection: The Cbz group is most commonly removed by hydrogenolysis (H₂ gas, Pd/C catalyst) in a solvent like methanol or ethanol. This process is clean, yielding the free amine, toluene, and carbon dioxide.

Fmoc Protection (9-fluorenylmethyloxycarbonyl chloride)

The Fmoc group is particularly valuable in strategies requiring orthogonal protection schemes. It is stable to acidic conditions and hydrogenolysis but is readily cleaved by treatment with a mild base, typically a secondary amine like piperidine.

Materials:

  • Amino-alcohol

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • DCM

Procedure:

  • Suspend the amino-alcohol (1.0 eq) in a 10% aqueous solution of NaHCO₃ at 0 °C.

  • Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise.

    • Scientist's Note: Maintaining a basic pH is critical to neutralize the HCl generated and to ensure the amine remains deprotonated and nucleophilic.

  • Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-8 hours.

  • Dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography to yield the N-Fmoc protected amino-alcohol.

Deprotection: Cleavage is achieved by treating the Fmoc-protected compound with a 20% solution of piperidine in a polar aprotic solvent like DMF or NMP.

Summary of Protecting Group Strategies

Protecting GroupReagentKey AdvantagesDeprotection Conditions
Boc (Boc)₂OHigh selectivity, robust, commonStrong Acid (TFA, HCl)
Cbz Cbz-ClStable to acid/base, orthogonal to BocCatalytic Hydrogenation (H₂, Pd/C)
Fmoc Fmoc-ClBase-labile, orthogonal to Boc and Cbz20% Piperidine in DMF

Orthogonal Protection Workflow

In complex syntheses, it is often necessary to protect both the amine and the alcohol, and then deprotect them at different stages. This requires an orthogonal protection strategy, where one group can be removed without affecting the other.

Orthogonal Protection Workflow Start H₂N(R)-CHR'-OH (Amino-alcohol) N_Protected Boc-HN(R)-CHR'-OH Start->N_Protected 1. (Boc)₂O (Selective N-Protection) Fully_Protected Boc-HN(R)-CHR'-OTBS N_Protected->Fully_Protected 2. TBSCl, Imidazole (O-Protection) O_Deprotected Boc-HN(R)-CHR'-OH Fully_Protected->O_Deprotected 3b. TBAF (O-Deprotection) N_Deprotected H₂N(R)-CHR'-OTBS Fully_Protected->N_Deprotected 3a. TFA (N-Deprotection) Final H₂N(R)-CHR'-OH O_Deprotected->Final 4b. TFA N_Deprotected->Final 4a. TBAF

Caption: Orthogonal protection/deprotection scheme using Boc and TBDMS (TBS) groups.

This workflow illustrates how an amine can be selectively protected with Boc, followed by protection of the alcohol with a silyl ether (e.g., TBDMS). The two groups can then be removed independently: the Boc group with acid (TFA) and the TBDMS group with a fluoride source (TBAF), allowing for regioselective elaboration of the molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient extraction; product loss during chromatography.Increase reaction time or temperature slightly. Check pH during workup. Optimize chromatography conditions (solvent system, silica loading).
Di-protection (N and O) Excess protecting group reagent; reaction temperature too high.Use a smaller excess of the protecting group reagent (e.g., 1.05-1.1 eq). Maintain low reaction temperatures (0 °C).
No Reaction Deactivated starting material; poor quality reagents.Ensure the starting amine is free (not a salt). Use freshly opened or purified reagents. Check the activity of catalysts if applicable (e.g., Pd/C).
Complex mixture of products Side reactions; degradation of starting material or product.Re-evaluate the stability of your molecule to the reaction conditions (pH, temperature). Consider a milder protecting group strategy.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Application

Application Note: Bifunctional Scaffold Strategies—Synthesis of Heterocyclic Compounds Using 3-[(3-Phenylpropyl)amino]propan-1-ol

Executive Summary The compound 3-[(3-phenylpropyl)amino]propan-1-ol is a highly versatile, bifunctional building block widely utilized in the synthesis of nitrogen- and oxygen-containing heterocycles. In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(3-phenylpropyl)amino]propan-1-ol is a highly versatile, bifunctional building block widely utilized in the synthesis of nitrogen- and oxygen-containing heterocycles. In modern drug discovery, the 3-phenylpropyl moiety is frequently employed to exploit deep hydrophobic pockets in epigenetic targets and to modulate the pharmacokinetic profiles of central nervous system (CNS) therapeutics. This application note provides an in-depth technical guide to utilizing this scaffold, detailing the chemical causality behind its divergent reactivity and offering self-validating protocols for the synthesis of key heterocyclic derivatives.

Chemical Rationale and Scaffold Design

The synthetic utility of 3-[(3-phenylpropyl)amino]propan-1-ol stems from its orthogonal reactivity. The secondary amine acts as a potent nucleophile, while the primary alcohol can serve either as an internal nucleophile in condensation reactions or as an electrophilic handle following activation (e.g., via tosylation or Mitsunobu conditions).

From a medicinal chemistry perspective, the 3-phenylpropyl group provides critical lipophilic interactions. For instance, extending amino-alcohol scaffolds with a phenylpropyl group significantly enhances binding affinity by occupying auxiliary hydrophobic pockets in epigenetic targets like the lysine methyltransferase KMT9, achieving picomolar IC50 values 1. Similarly, the incorporation of the 3-phenylpropylamino moiety into carbazole derivatives improves both target potency and pharmacokinetic properties in DNMT1 inhibitors 2.

Divergent Synthetic Pathways

The bifunctionality of the scaffold enables divergent synthetic pathways, allowing rapid access to 1,3-oxazinanes, cyclic carbamates (1,3-oxazinan-2-ones), and complex morpholine or azepane architectures.

SynthesisPathways A 3-[(3-Phenylpropyl)amino] propan-1-ol B1 Aldehyde Condensation (-H2O) A->B1 B2 CDI / Phosgene Equivalents A->B2 B3 Bifunctional Alkylation (e.g., Epichlorohydrin) A->B3 C1 1,3-Oxazinane Derivatives B1->C1 C2 1,3-Oxazinan-2-one (Cyclic Carbamates) B2->C2 C3 Morpholine / Azepane Scaffolds B3->C3

Divergent synthesis pathways of 3-[(3-Phenylpropyl)amino]propan-1-ol.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols have been designed as self-validating systems. Each step includes specific in-process controls and causal explanations for the experimental conditions chosen.

Protocol A: Synthesis of 3-(3-Phenylpropyl)-1,3-oxazinan-2-one (Cyclic Carbamate)

Causality: The formation of a cyclic carbamate is achieved using 1,1'-Carbonyldiimidazole (CDI) as a safer, easy-to-handle phosgene equivalent. The secondary amine of the scaffold initiates a nucleophilic attack on CDI, forming an intermediate acyl imidazole. The spatial proximity of the primary alcohol facilitates a rapid intramolecular cyclization, displacing the remaining imidazole leaving group to form the thermodynamically stable 6-membered 1,3-oxazinan-2-one ring.

  • Reagent Preparation: Dissolve 3-[(3-phenylpropyl)amino]propan-1-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

    • Rationale: Anhydrous conditions are critical to prevent the premature hydrolysis of CDI into imidazole and CO2.

  • Activation: Add CDI (1.2 equiv, 12 mmol) portion-wise at 0 °C.

    • Validation: Monitor the reaction visually for the evolution of CO2 gas bubbles, which confirms the formation of the acyl imidazole intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The starting material (ninhydrin-active, Rf ~0.2) must completely disappear, replaced by a new, less polar UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL).

    • Rationale: The acidic wash protonates the imidazole byproduct, rendering it highly water-soluble and easily removed from the organic phase. Extract the aqueous layer with DCM (2 x 20 mL), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Characterization:

    • Validation: Confirm product identity via IR spectroscopy (look for a strong C=O stretch at ~1690 cm⁻¹) and 13C NMR (verify the presence of the characteristic carbamate carbonyl carbon at ~153 ppm).

Protocol B: Synthesis of 1,3-Oxazinane Derivatives via Condensation

Causality: The direct condensation of the amino alcohol with aldehydes yields 1,3-oxazinanes. This reaction proceeds via the initial formation of an iminium ion intermediate, followed by intramolecular trapping by the pendant hydroxyl group. The use of a Dean-Stark apparatus drives the equilibrium toward the product by continuously removing the water byproduct.

  • Reaction Setup: Combine 3-[(3-phenylpropyl)amino]propan-1-ol (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in toluene (50 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

    • Rationale: The acid protonates the aldehyde, increasing its electrophilicity and significantly accelerating iminium ion formation.

  • Reflux & Dehydration: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours.

    • Validation: Monitor the accumulation of water in the trap. The reaction is complete when the theoretical yield of water (~0.18 mL) is collected.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, dry over Na2SO4, and concentrate.

  • Characterization: Purify via flash chromatography.

    • Validation: Validate via 1H NMR by identifying the characteristic N-CH(Ph)-O aminal proton, which typically appears as a distinct singlet between 4.5 and 5.5 ppm.

Quantitative Data: Optimization of Cyclic Carbamate Formation

The choice of the carbonylating agent profoundly impacts the safety, yield, and scalability of the 1,3-oxazinan-2-one synthesis. The table below summarizes the optimization parameters for this cyclization.

EntryReagent (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Phosgene (1.1)Toluene0 to 25294Excellent yield, but presents severe toxicity and handling hazards.
2Triphosgene (0.4)DCM0 to 25389Safer alternative to phosgene; requires strict stoichiometric control.
3 CDI (1.2) DCM 25 4 92 Optimal balance of safety, high yield, and ease of aqueous workup.
4Ethyl Chloroformate (1.5)THF651265Sluggish intramolecular cyclization; requires extended heating.

Experimental Workflow in Drug Discovery

When integrating this bifunctional scaffold into high-throughput library generation, maintaining a strict, self-validating workflow ensures that only high-purity heterocycles advance to biological screening. This is particularly relevant when synthesizing selective norepinephrine reuptake inhibitors (NRIs) where stereochemical and structural purity directly dictate CNS target selectivity 3.

ExperimentalWorkflow Step1 1. Reagent Preparation Anhydrous Solvents & Inert Atmosphere Step2 2. Reaction Execution Controlled Addition & Thermal Regulation Step1->Step2 Step3 3. In-Process Controls TLC & LC-MS Validation Step2->Step3 Step4 4. Workup & Purification Aqueous Extraction & Chromatography Step3->Step4 Step5 5. Product Characterization NMR, HRMS & Purity Assessment >95% Step4->Step5

Self-validating experimental workflow for heterocyclic synthesis.

References

  • Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. ACS Journal of Medicinal Chemistry / PMC - NIH. 1

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Taylor & Francis.2

  • Synthesis and activity of novel 1- or 3-(3-amino-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones as selective norepinephrine reuptake inhibitors. Academia.edu / Bioorganic & Medicinal Chemistry Letters. 3

  • Amines Made Easily: A Highly Selective Hydroaminomethylation of Olefins. Journal of the American Chemical Society (JACS). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(3-Phenylpropyl)amino]propan-1-ol

Welcome to the Technical Support Center for the purification of 3-[(3-Phenylpropyl)amino]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-[(3-Phenylpropyl)amino]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the purification of this secondary amino alcohol. Our goal is to equip you with the scientific rationale behind various purification techniques and to offer practical, field-proven solutions to common challenges encountered during your experiments.

Introduction: The Challenge of Purifying a Secondary Amino Alcohol

3-[(3-Phenylpropyl)amino]propan-1-ol possesses both a basic secondary amine and a polar hydroxyl group. This bifunctional nature can lead to purification challenges, particularly when using standard silica gel chromatography, due to strong interactions with the acidic silanol groups on the silica surface.[1] These interactions can result in significant peak tailing, poor separation, and even irreversible adsorption of the product onto the stationary phase.[2] Furthermore, its relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition.[3][4]

This guide provides a systematic approach to purifying the crude product, addressing potential impurities, and troubleshooting common issues across various purification methodologies.

Anticipated Impurities from Synthesis

A common synthetic route to 3-[(3-Phenylpropyl)amino]propan-1-ol is the reductive amination of 3-phenylpropanal with 3-amino-1-propanol.

Diagram of a plausible synthetic route.

G 3-Phenylpropanal 3-Phenylpropanal Imine Intermediate Imine Intermediate 3-Phenylpropanal->Imine Intermediate + 3-Amino-1-propanol 3-Amino-1-propanol 3-Amino-1-propanol 3-[(3-Phenylpropyl)amino]propan-1-ol 3-[(3-Phenylpropyl)amino]propan-1-ol Imine Intermediate->3-[(3-Phenylpropyl)amino]propan-1-ol + Reducing Agent Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)

Based on this, potential impurities in the crude product may include:

  • Unreacted Starting Materials: 3-phenylpropanal and 3-amino-1-propanol.

  • Imine Intermediate: The intermediate formed before the reduction step.

  • Over-reduction Products: Reduction of the phenyl ring (though less likely under standard conditions).

  • Byproducts from the Reducing Agent: For example, if sodium cyanoborohydride is used, cyanide-related byproducts might be present.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly on a standard silica gel column?

A1: The basic secondary amine in your compound interacts strongly with the acidic silanol groups of the silica gel, leading to poor chromatographic performance.[1] This can be mitigated by neutralizing the silica's acidic nature.

Q2: I'm getting very low recovery from my silica column. Where is my product going?

A2: Strong, sometimes irreversible, adsorption to the silica gel is a common issue with amines.[2] This can be addressed by using a modified mobile phase or an alternative stationary phase.

Q3: Can I use distillation to purify my product?

A3: Yes, vacuum distillation is a suitable method for purifying 3-[(3-Phenylpropyl)amino]propan-1-ol, especially for removing non-volatile impurities.[3][4] Due to its high boiling point, distillation at atmospheric pressure would likely lead to decomposition.[3]

Q4: My product is an oil at room temperature. How can I use crystallization for purification?

A4: If the free base is an oil, converting it to a salt, such as a hydrochloride salt, can facilitate crystallization.[5] Salts often have higher melting points and form well-defined crystals.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Severe Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.1. Add a basic modifier to the eluent, such as 0.5-2% triethylamine (TEA) or 1-2% ammonia in methanol.[1] 2. Use an alternative stationary phase like alumina (basic or neutral) or amine-functionalized silica.[6][7][8] 3. Consider reversed-phase chromatography on a C18 column, often with a basic modifier in the mobile phase for better peak shape.[1]
Low or No Recovery Irreversible adsorption of the product onto the silica column.1. Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column. 2. Use a less acidic stationary phase like neutral alumina.[8]
Poor Separation of Impurities Incorrect mobile phase polarity or selectivity.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for your product. 2. Try a different solvent system, for example, dichloromethane/methanol instead of hexane/ethyl acetate.
Compound Decomposes on the Column The acidic nature of the silica gel is catalyzing the degradation of your compound.1. Neutralize the silica gel as described above. 2. Work at a lower temperature if possible.

Troubleshooting Logic for Column Chromatography.

G start Crude Product tlc Run TLC with various solvent systems start->tlc rf_check Is Rf between 0.2-0.3 and spots are well-defined? tlc->rf_check rf_check->tlc No, adjust polarity column Proceed with Column Chromatography rf_check->column Yes streaking Are peaks tailing/streaking? column->streaking add_base Add 0.5-2% Triethylamine or Ammonia to Eluent streaking->add_base Yes success Pure Product streaking->success No add_base->column alt_stationary Use Amine-functionalized Silica or Alumina add_base->alt_stationary Alternative alt_stationary->column

Vacuum Distillation
Problem Possible Cause Solution
No Distillate Collection 1. Vacuum is not low enough. 2. Heating temperature is too low. 3. Leak in the system.1. Check the vacuum pump and ensure all connections are airtight. Use high-vacuum grease on joints. 2. Gradually increase the heating mantle temperature. 3. Check all joints for leaks.
Bumping/Uncontrolled Boiling 1. Heating too rapidly. 2. Lack of smooth boiling.1. Heat the distillation flask slowly and evenly. 2. Use a magnetic stir bar for efficient stirring. Boiling chips are not effective under vacuum.[9]
Product Decomposition (Darkening of Residue) Temperature is too high.1. Improve the vacuum to distill at a lower temperature. 2. Ensure the heating mantle is not set too high.
Flooding of the Column Boil-up rate is too high for the column diameter and packing.Reduce the heating rate to decrease the rate of vapor generation.
Crystallization (as Hydrochloride Salt)
Problem Possible Cause Solution
Product Oils Out, Does Not Crystallize 1. The melting point of the salt is below the boiling point of the solvent. 2. The solution is supersaturated.1. Try a lower-boiling point solvent or a solvent mixture. 2. Add a seed crystal to induce crystallization. 3. Cool the solution more slowly.
No Crystals Form Upon Cooling 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Add an anti-solvent (a solvent in which the salt is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.[10]
Impurities Co-crystallize with the Product The chosen solvent does not effectively differentiate between the solubility of the product and impurities.1. Try a different crystallization solvent or a mixture of solvents.[11] 2. Ensure the cooling process is slow to allow for selective crystal growth.[10] 3. Perform a preliminary purification step (e.g., extraction) to remove the bulk of impurities before crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify the crude 3-[(3-Phenylpropyl)amino]propan-1-ol using silica gel with a triethylamine-modified eluent to prevent peak tailing.

  • Solvent System Selection:

    • Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) that provides an Rf value of approximately 0.2-0.3 for the desired product.

  • Eluent Preparation:

    • Prepare the chosen eluent and add 1% (v/v) triethylamine. For example, to make 1 L of eluent, add 10 mL of triethylamine to 990 mL of the solvent mixture.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using the prepared basic eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution:

    • Run the column with the triethylamine-modified eluent, collecting fractions.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a lower-boiling solvent for complete removal.

Protocol 2: Fractional Vacuum Distillation

This method is effective for separating the product from non-volatile or significantly lower-boiling impurities.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus with a short Vigreux column. Ensure all glassware is free of cracks and all joints are properly sealed with high-vacuum grease.

    • Use a magnetic stirrer and a heating mantle for even heating.

  • Distillation:

    • Place the crude material in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask while stirring.

    • Collect any low-boiling fractions first.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at the applied pressure.

  • Product Collection:

    • Carefully release the vacuum before turning off the heat to prevent the residue from bumping into the collection flask.

Protocol 3: Crystallization as the Hydrochloride Salt

This protocol is useful if the free base is an oil or difficult to crystallize.

  • Salt Formation:

    • Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. Monitor the pH with moist litmus paper until the solution is acidic.

  • Precipitation:

    • The hydrochloride salt will often precipitate as a white solid. If not, cooling the solution in an ice bath may induce precipitation.

  • Isolation:

    • Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization:

    • Dissolve the collected salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/ether).[5]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

General Purification Workflow.

G start Crude Product initial_analysis Analyze crude by TLC/LC-MS to identify major impurities start->initial_analysis choice Select Primary Purification Method initial_analysis->choice distillation Fractional Vacuum Distillation choice->distillation High/Low boiling impurities chromatography Column Chromatography choice->chromatography Polarity differences crystallization Crystallization as Free Base or Salt choice->crystallization If product is solid or can be salted out dist_outcome Partially Purified Product distillation->dist_outcome chrom_outcome Partially Purified Product chromatography->chrom_outcome cryst_outcome Partially Purified Product crystallization->cryst_outcome final_analysis Analyze purity of fractions/crystals dist_outcome->final_analysis chrom_outcome->final_analysis cryst_outcome->final_analysis final_product Pure Product (>98%) final_analysis->final_product Purity is sufficient repurify Repurify using an alternative method final_analysis->repurify Purity is insufficient repurify->choice

Data Summary

Purification Method Typical Purity Typical Yield Best For Removing
Flash Chromatography >98%60-85%Impurities with different polarities.
Vacuum Distillation >99%70-90%Non-volatile or low-boiling impurities.
Crystallization >99.5%50-80%Small amounts of impurities with different solubilities.

Note: Purity and yield are highly dependent on the initial purity of the crude product and the optimization of the chosen method.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, Filtration and Melting Point. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (1941). Process for the preparation of amino-alcohols. (U.S.
  • Haina. (2025, July 24). How to troubleshoot a distillation unit in a lab?[Link]

  • King Group. (2018). Successful Flash Chromatography. [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Toption Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus?[Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Busch. (n.d.). Vacuum Distillation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. [Link]

  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

Sources

Optimization

Technical Support Center: Solubility of 3-[(3-Phenylpropyl)amino]propan-1-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-[(3-Phenylpropyl)amino]propan-1-ol. This document provides in-depth troubleshooting strategies and answers to frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-[(3-Phenylpropyl)amino]propan-1-ol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues with this compound in aqueous media. Our goal is to equip you with the scientific principles and practical methodologies to overcome these challenges in your research.

Compound Overview and The Root of the Challenge

3-[(3-Phenylpropyl)amino]propan-1-ol possesses a chemical structure that inherently limits its aqueous solubility. Understanding its components is the first step in troubleshooting.

  • Hydrophobic Moiety: The 3-phenylpropyl group is a significant nonpolar hydrocarbon structure. This is the primary driver of the compound's poor water solubility.

  • Hydrophilic Groups: The structure contains two polar functional groups:

    • A secondary amine (-NH-): This group is a weak base and its charge state is dependent on the pH of the solution.[1][2]

    • A primary alcohol (-OH): This group can participate in hydrogen bonding, contributing modestly to water solubility.[3]

The solubility challenge arises from the dominance of the large hydrophobic tail over the two smaller hydrophilic groups at neutral pH.

Frequently Asked Questions (FAQs)

Q1: Why is 3-[(3-Phenylpropyl)amino]propan-1-ol not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?

At neutral pH, the secondary amine group is largely in its uncharged, free base form. This form is less polar, and the molecule's hydrophobic character, dominated by the phenylpropyl group, prevents it from readily dissolving in water.[1][4]

Q2: What is the quickest and most effective first step to try and solubilize this compound?

The most effective initial approach is pH adjustment. By lowering the pH of your aqueous solvent, you can protonate the secondary amine, forming a more soluble ammonium salt.[1][5]

Q3: Is it safe to heat the solution to aid dissolution?

Gentle heating (e.g., to 37-40°C) can increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided as propanolamine structures can be susceptible to degradation.[6][7][8] Always check for any changes in the solution's appearance (e.g., color change) that might indicate degradation.

Q4: I've adjusted the pH, but the compound still won't fully dissolve or precipitates over time. What's next?

If pH modification is insufficient, the next logical step is to use a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[9][10][11]

Q5: Can I use DMSO to make a stock solution?

Yes, Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a concentrated stock solution. However, be mindful of the final concentration of DMSO in your experimental system, as it can have biological effects. It is common practice to keep the final DMSO concentration below 0.5% or 1% in cell-based assays.

In-Depth Troubleshooting Guide

This section provides a systematic approach to achieving complete and stable solubilization of 3-[(3-Phenylpropyl)amino]propan-1-ol.

Logical Troubleshooting Workflow

The following diagram outlines the recommended decision-making process for solubilizing your compound.

Solubility_Workflow start Start: Undissolved Compound in Aqueous Buffer check_ph Strategy 1: pH Adjustment (Acidification) start->check_ph protocol_ph Follow Protocol 1: Titrate with dilute HCl to pH 4-5 check_ph->protocol_ph Implement dissolved_ph Is compound fully dissolved and stable? protocol_ph->dissolved_ph success Success: Proceed with Experiment dissolved_ph->success Yes check_cosolvent Strategy 2: Co-solvent System dissolved_ph->check_cosolvent No protocol_cosolvent Follow Protocol 2: Prepare vehicle with co-solvent (e.g., Ethanol, PEG 400) check_cosolvent->protocol_cosolvent Implement dissolved_cosolvent Is compound fully dissolved and stable? protocol_cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes check_advanced Strategy 3: Advanced Methods dissolved_cosolvent->check_advanced No protocol_advanced Follow Protocol 3: Complexation with Cyclodextrins check_advanced->protocol_advanced Implement fail Contact Technical Support: Further investigation needed protocol_advanced->fail If still unresolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Strategy 1: pH-Dependent Solubilization

The Principle: The secondary amine in 3-[(3-Phenylpropyl)amino]propan-1-ol is a weak base. According to the Henderson-Hasselbalch equation, by lowering the pH of the solvent well below the pKa of the conjugate acid (R2NH2+), the equilibrium will shift overwhelmingly towards the protonated, charged form. This ionic species is significantly more polar and thus more soluble in water.[1][4]

pH_Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) R2NH2+ Protonated Form (Soluble Salt) R2NH Free Base Form (Poorly Soluble) R2NH->R2NH2+ Equilibrium Shift H+ + H+

Caption: pH effect on the amine group's ionization and solubility.

See Protocol 1 for a step-by-step guide to pH adjustment.

Strategy 2: Co-solvent Systems

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with lower polarity. This reduction in polarity decreases the energy penalty required to create a cavity for the nonpolar solute, thereby increasing the solubility of hydrophobic compounds like 3-[(3-Phenylpropyl)amino]propan-1-ol.[9][10][11][12]

Commonly Used Co-solvents:

Co-solventRecommended Starting Conc. (v/v)Key Characteristics
Ethanol 5 - 20%Biologically compatible at low concentrations. Good for general lab use.
Propylene Glycol (PG) 10 - 30%Often used in pharmaceutical formulations; slightly more viscous.
Polyethylene Glycol 400 (PEG 400) 10 - 40%Low toxicity polymer, effective for highly hydrophobic compounds.
Dimethyl Sulfoxide (DMSO) < 5% (final)Excellent solubilizing power, but use with caution in biological systems. Primarily for high-concentration stock solutions.

See Protocol 2 for a step-by-step guide to using co-solvents.

Strategy 3: Advanced Solubilization (Complexation)

The Principle: For particularly challenging cases, cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] The nonpolar phenylpropyl group of your compound can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound without chemically altering it.[13][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[15]

See Protocol 3 for a step-by-step guide to using cyclodextrins.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment
  • Preparation: Weigh the desired amount of 3-[(3-Phenylpropyl)amino]propan-1-ol into a sterile container.

  • Initial Suspension: Add approximately 80% of the final required volume of purified water or your base buffer (without pH adjustment). The compound will likely form a suspension or oily residue.

  • Acidification: While stirring continuously, add 0.1 M HCl dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding the acid slowly until the compound fully dissolves. This is often observed in the pH range of 4.0 to 5.5.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of water/buffer to reach the final target concentration.

  • Verification: Check the final pH and adjust if necessary. Visually inspect the solution for any signs of precipitation.

  • Stability Check: Allow the solution to stand at room temperature for at least one hour to ensure it remains stable and does not precipitate.

Protocol 2: Solubilization Using a Co-solvent
  • Vehicle Preparation: Prepare the solvent vehicle first. For example, to make a 10% ethanol solution, mix 1 part ethanol with 9 parts of your aqueous buffer.

  • Wetting the Compound: Weigh the compound into a vial. Add a small amount of the pure co-solvent (e.g., ethanol) to wet the powder. This helps in the initial dispersion.

  • Dissolution: Gradually add the prepared co-solvent/buffer vehicle to the wetted compound while vortexing or stirring.

  • Gentle Aid: If dissolution is slow, gentle warming (37°C) or sonication in a water bath for 5-10 minutes can be applied.

  • Final Check: Ensure the final solution is clear and homogenous.

Protocol 3: Solubilization with Cyclodextrins
  • Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer. A 10-20% (w/v) solution is a good starting point.

  • Compound Addition: Add the powdered 3-[(3-Phenylpropyl)amino]propan-1-ol directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature. This process can take several hours to reach equilibrium. Leaving it to stir overnight is often effective.

  • Clarification: After stirring, if any undissolved particles remain, the solution can be filtered through a 0.22 µm syringe filter to remove any excess, un-complexed compound. The filtered solution contains the solubilized drug-cyclodextrin complex.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews
  • Why are amines soluble in n
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI
  • Techniques to improve the solubility of poorly soluble drugs.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma
  • Methods of solubility enhancements. Slideshare
  • Cosolvent. Wikipedia
  • Cosolvent. ScienceDirect
  • Solubility and pH of amines. ISSR
  • Cosolvent – Knowledge and References. Taylor & Francis
  • Given the data in Problem 47: a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Properties of amines. Lumen Learning - Organic Chemistry II
  • 3-(Phenylamino)propan-1-ol. PubChem
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit
  • Kinetics of Di-2-propanolamine Degradation in Aqueous Solutions Containing Carbon Dioxide.

Sources

Troubleshooting

Removing unreacted starting materials from 3-[(3-Phenylpropyl)amino]propan-1-ol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the purification of 3-[(3-Phenylpropyl)amino]propan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the purification of 3-[(3-Phenylpropyl)amino]propan-1-ol. The focus is on effectively removing unreacted starting materials commonly associated with its synthesis via reductive amination.

Introduction: The Purification Challenge

The synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol, a valuable intermediate in pharmaceutical development, is frequently accomplished through the reductive amination of 3-phenylpropanal with 3-aminopropan-1-ol.[1][2] While an effective synthetic route, this reaction often results in a crude product contaminated with unreacted starting materials. The structural similarities and comparable polarities of the product and the starting materials, particularly the amino alcohol, present a significant purification challenge that requires a nuanced approach. This guide dissects these challenges and offers validated, step-by-step protocols to achieve high purity.

Physicochemical Properties Overview

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the components in the reaction mixture. The table below summarizes key data for the target compound and its typical precursors.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)SolubilitypKa (Conjugate Acid)
3-Phenylpropanal 134.18222Soluble in organic solvents; sparingly soluble in water.N/A (Neutral)
3-Aminopropan-1-ol 75.11184-186Miscible with water, ethanol, acetone.~10.5
3-[(3-Phenylpropyl)amino]propan-1-ol (Product) 193.28>300 (est.)Soluble in organic solvents and slightly soluble in water.~10-10.5 (est.)

Troubleshooting and FAQs

Question 1: My primary contaminant is unreacted 3-phenylpropanal. How can I remove it effectively?

Answer: Unreacted 3-phenylpropanal, being a neutral aldehyde, can be efficiently separated from your basic amino alcohol product using acid-base extraction. This technique leverages the ability of amines to become protonated and water-soluble under acidic conditions, while the neutral aldehyde remains in the organic phase.[3][4][5]

Root Cause Analysis:

The separation works because of the dramatic change in solubility for the basic components (your product and unreacted 3-aminopropan-1-ol) upon protonation. The resulting ammonium salts are ionic and preferentially partition into the aqueous layer, leaving the non-basic aldehyde behind in the organic solvent.[6]

Experimental Protocol: Acid-Base Extraction to Remove Aldehyde
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Use a volume of aqueous acid roughly equal to that of the organic solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate. The top layer will be the organic phase (containing the aldehyde), and the bottom layer will be the acidic aqueous phase (containing the protonated product and unreacted amine). Note: If using DCM, the organic layer will be on the bottom.

  • Extraction: Drain the aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers. The organic layer containing the 3-phenylpropanal can now be discarded.

  • Basification & Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper). This deprotonates the ammonium salts, regenerating the free amines.

  • Back-Extraction: Extract the now-basic aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of your product and unreacted 3-aminopropan-1-ol, now free of the aldehyde.

Question 2: After acid-base extraction, I'm still left with unreacted 3-aminopropan-1-ol. How do I separate it from my product?

Answer: This is the most common and critical purification step. Since both your product and the starting amine have similar basicity and polarity, acid-base extraction will not separate them. The most reliable method for this separation is flash column chromatography.[7][8]

Root Cause Analysis:

While both molecules are polar amines and alcohols, your product, 3-[(3-Phenylpropyl)amino]propan-1-ol, is significantly larger and more non-polar due to the phenylpropyl group. This difference in polarity is the key property exploited in column chromatography for their separation. The more polar 3-aminopropan-1-ol will adhere more strongly to the polar stationary phase (silica gel) and elute later.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice. However, amines can "streak" or tail on silica due to strong interactions with acidic silanol groups. To mitigate this, it is highly recommended to pre-treat the eluent by adding a small amount of a basic modifier like triethylamine (TEA) (0.5-1% by volume).[9] Alternatively, using basic alumina can be an effective, though less common, option.

  • Mobile Phase (Eluent) System: A gradient elution is typically most effective.

    • Starting Eluent: A mixture of a moderately polar solvent and a non-polar solvent, such as 20-30% ethyl acetate in hexanes.

    • Polar Eluent: A more polar mixture, such as 5-10% methanol in dichloromethane (DCM).

    • Recommended System: Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10%) containing 0.5% TEA.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude amine mixture in a minimal amount of the mobile phase (or DCM) and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent system. Your less polar product should elute first. Gradually increase the polarity of the eluent to wash out the more polar 3-aminopropan-1-ol.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: Can I use distillation for purification?

Answer: Distillation is a potential option, but it comes with significant caveats for this specific separation. Given the high boiling points of both the product and 3-aminopropan-1-ol, vacuum distillation is mandatory to prevent thermal decomposition.[10][11]

Considerations for Vacuum Distillation:
  • Boiling Point Difference: Fractional distillation is only effective if there is a substantial difference in the boiling points of the compounds to be separated.[12][13] While the product's boiling point is significantly higher than that of 3-aminopropan-1-ol, achieving a clean separation may still require a highly efficient fractional distillation column.

  • Thermal Stability: Amino alcohols can be susceptible to degradation at high temperatures, even under vacuum.[14] It is crucial to keep the distillation temperature as low as possible.

  • Best Use Case: Vacuum distillation is most effective for removing a small amount of the lower-boiling 3-aminopropan-1-ol from a large amount of the product, or for removing very high-boiling or non-volatile impurities. It is generally less effective than chromatography for separating mixtures with close boiling points or for achieving very high purity.

Workflow Diagrams

Purification Strategy Decision Flowchart

This diagram outlines the logical steps to select the appropriate purification method based on the identified impurities.

Purification_Workflow start Crude Reaction Mixture check_aldehyde Is 3-phenylpropanal present? (Check via TLC/NMR) start->check_aldehyde acid_base Perform Acid-Base Extraction check_aldehyde->acid_base  Yes   check_amine Is 3-aminopropan-1-ol present? check_aldehyde->check_amine  No   acid_base->check_amine chromatography Perform Flash Column Chromatography (Silica + TEA/MeOH/DCM) check_amine->chromatography  Yes   pure_product Pure Product check_amine->pure_product  No   distillation_option Consider Vacuum Distillation (For bulk removal or high BP impurities) chromatography->distillation_option Alternative/Final Polish chromatography->pure_product

Caption: Decision workflow for purifying 3-[(3-Phenylpropyl)amino]propan-1-ol.

Acid-Base Extraction Mechanism

This diagram illustrates how acid-base extraction separates the basic amines from the neutral aldehyde.

AcidBaseExtraction cluster_0 Step 1: Initial State (in Organic Solvent) cluster_1 Step 2: Add 1M HCl (Aqueous Wash) cluster_2 Step 3: After Separation initial_mix Product (Amine) SM1 (Aldehyde) SM2 (Amine) Organic Layer sep_funnel Organic Layer (Ethyl Acetate) Aqueous Layer (HCl) initial_mix->sep_funnel Transfer to Separatory Funnel org_layer SM1 (Aldehyde) Final Organic Layer sep_funnel:org->org_layer Remains in Organic Phase aq_layer Product-H⁺ (Salt) SM2-H⁺ (Salt) Final Aqueous Layer sep_funnet sep_funnet sep_funnet:aq->aq_layer Partition into Aqueous Phase

Caption: Separation of components during acid-base extraction.

References

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Waterloo Confluence. (n.d.). What is an Acid and Base Extraction?.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry.
  • Wikipedia. (n.d.). Column chromatography.
  • Reddit. (2024, March 12). Amine workup.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Google Patents. (n.d.). US2229187A - Amino-alcohol and a process for its production.
  • Benchchem. (n.d.). Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Benchchem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters....
  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • Autech. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5.
  • Pingen, D., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester Department of Chemistry.
  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). Methods for removing unreacted reagents from 3-[(Dimethylamino)methyl]phenol.
  • Sciencemadness.org. (2010, March 14). Dehydration of 3-Phenyl-1-propanol.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • LearnStalk Chemistry. (2025, September 10). Fractional Distillation — LearnStalk Chemistry [Video]. YouTube.
  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from Beilstein Journal of Organic Chemistry.
  • Chad's Prep. (2018, September 21). 22.
  • Vaia. (2022, October 12). Fractional Distillation: Definition & Examples, Process.
  • ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture?.
  • Royal Society of Chemistry. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. RSC Advances, 8(62), 35579-35583.
  • Benchchem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide.
  • ACS Publications. (2013, June 24). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine.... The Journal of Organic Chemistry, 78(14), 7074-7081.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-[(3-Phenylpropyl)amino]propan-1-ol Under Basic Conditions

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Protocols Executive Summary & Core Mechanistic Principles 3-[(3-Phenylpropyl)amino]...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Protocols

Executive Summary & Core Mechanistic Principles

3-[(3-Phenylpropyl)amino]propan-1-ol is a versatile bifunctional building block featuring a secondary aliphatic amine and a primary aliphatic alcohol. A common misconception in synthetic and analytical workflows is that "basic conditions cause degradation" of this molecule.

The Causality of Stability: Because this molecule lacks hydrolyzable functional groups (such as esters, amides, or alkyl halides), it is thermodynamically stable to basic cleavage . However, exposing this compound to high pH fundamentally alters its physicochemical state and reactivity profile:

  • Deprotonation & Phase Separation: The secondary amine has a conjugate acid pKa of approximately 10.5. In standard aqueous base (pH > 11), the water-soluble ammonium salt is deprotonated into the neutral free base. The lipophilic 3-phenylpropyl chain dominates the molecule's solvation profile, causing it to "oil out" of aqueous solutions.

  • Hyper-Nucleophilicity: The uncharged secondary amine possesses an active lone pair, making it a potent nucleophile. While stable in isolation, it will rapidly scavenge any trace electrophiles in the reaction matrix.

  • Oxidative Susceptibility: In their free base form, secondary amines are more susceptible to transition-metal-catalyzed auto-oxidation in the presence of dissolved oxygen, slowly forming hydroxylamines or nitrones [1].

Pathways Molecule 3-[(3-Phenylpropyl)amino]propan-1-ol (Secondary Amine, Primary Alcohol) BasicCond Aqueous Base (pH > 11) Molecule->BasicCond FreeBase Free Base Formation (Highly Nucleophilic) BasicCond->FreeBase pKa ~ 10.5 Alkylation N-Alkylation / Acylation (If electrophiles present) FreeBase->Alkylation + Electrophiles Oxidation Trace Oxidation to Nitrone (If exposed to O2/Metals) FreeBase->Oxidation + O2 / Light Stable Thermodynamically Stable (No hydrolyzable bonds) FreeBase->Stable Inert Atmosphere

Mechanistic pathways of 3-[(3-Phenylpropyl)amino]propan-1-ol under basic conditions.

Troubleshooting Guides & FAQs

Q1: Why does my homogeneous aqueous solution of 3-[(3-Phenylpropyl)amino]propan-1-ol turn cloudy or form a biphasic system immediately after adding NaOH? A1: This is a physical phase separation phenomenon, not chemical degradation. The amine salt (e.g., hydrochloride) is highly water-soluble due to ion-dipole interactions. Upon basification (pH > 11), the amine is deprotonated. The loss of charge drastically increases the molecule's lipophilicity, causing the free base (which is an oil or low-melting solid) to precipitate or form an emulsion.

  • Resolution: If you need to maintain a homogeneous basic solution, add a miscible organic co-solvent (e.g., 30-50% Acetonitrile or Methanol). If your goal is extraction, immediately perform a liquid-liquid extraction (LLE) using a water-immiscible solvent like Ethyl Acetate or Dichloromethane.

Q2: I am observing unexpected +14 Da or +16 Da degradant peaks in my LC-MS chromatogram after storing the compound in a basic buffer (pH 10) for two weeks. What is happening? A2: While chemically stable to basic hydrolysis, the free secondary amine is susceptible to slow auto-oxidation. Exposure to dissolved oxygen and trace transition metals (often leaching from glassware or lower-grade buffers) can oxidize the secondary amine to a hydroxylamine (+16 Da) or a nitrone (+14 Da) [1].

  • Resolution: Store basic stock solutions under an inert atmosphere (Argon/N2). For long-term aqueous storage, add a metal chelator (e.g., 1 mM EDTA) to sequester catalytic trace metals, and store at 4°C protected from light.

Q3: Can I selectively perform an O-alkylation on the primary alcohol under basic conditions without protecting the secondary amine? A3: No. The secondary amine is significantly more nucleophilic than the primary alcohol. Even if you use a strong base (like NaH) to deprotonate the alcohol (pKa ~16), the neutral secondary amine will competitively attack your electrophile, leading to rapid N-alkylation or N,O-dialkylation.

  • Resolution: You must transiently protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as [2], allowing you to safely perform strong-base O-alkylations.

Quantitative Data Summary

The following table summarizes the physicochemical properties dictating the molecule's behavior in basic media.

PropertyEstimated ValueImpact Under Basic Conditions (pH > 11)
pKa (Secondary Amine) ~10.5>95% exists as the neutral free base; high nucleophilicity.
pKa (Primary Alcohol) ~15.8 - 16.0Remains protonated in aqueous base; requires anhydrous strong base (e.g., NaH) to deprotonate.
Aqueous Solubility (Salt) > 50 mg/mLForms clear, stable, homogeneous solutions in water.
Aqueous Solubility (Base) < 1 mg/mLInduces phase separation, oiling out, or emulsion formation.
Hydrolytic Half-Life > 1 Year (at 25°C)Highly stable; no hydrolyzable functional groups present.

Experimental Protocols

To ensure data integrity, all stability and extraction workflows must be self-validating. The following protocols incorporate mass-balance checks to differentiate between physical loss (e.g., poor extraction) and chemical degradation.

Protocol A: Controlled Basification and Quantitative Recovery (Self-Validating LLE)

Purpose: To isolate the free base without inducing oxidative degradation or losing yield to emulsions.

  • Preparation: Dissolve 100 mg of the amine salt in 5 mL of deionized water. Add a known concentration of an inert internal standard (e.g., biphenyl) to validate mass balance later.

  • Basification: Submerge the flask in an ice bath (0°C) to mitigate exothermic heat. Dropwise, add 1.0 M NaOH until the aqueous phase reaches pH 11.5 (verify via pH paper). The solution will become cloudy.

  • Extraction: Immediately add 10 mL of cold Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate completely.

  • Phase Separation: Collect the upper organic layer. Re-extract the aqueous layer with an additional 2 x 10 mL of EtOAc. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with 10 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp < 35°C to prevent thermal degradation).

  • Validation: Re-dissolve a 1 mg aliquot in LC-MS grade Acetonitrile and run against the internal standard to confirm >98% recovery.

Protocol B: Forced Degradation Study (Basic Hydrolysis vs. Oxidation)

Purpose: To formally validate the stability of the compound in basic formulations, adapting standard [3].

  • Sample Matrix: Prepare a 2 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 0.1 M NaOH (pH 13). The organic co-solvent prevents phase separation.

  • Cohort Splitting:

    • Cohort A (Hydrolytic Control): Transfer 5 mL to a heavy-walled glass vial, purge with Argon for 3 minutes, and seal tightly with a PTFE-lined cap.

    • Cohort B (Oxidative Stress): Transfer 5 mL to an open vial, exposed to ambient air and light.

  • Incubation: Place both cohorts in a thermomixer at 60°C for 7 days.

  • Sampling & Quenching: At t = 0, 24h, 72h, and 7 days, remove a 100 µL aliquot from each cohort. Immediately quench by adding 100 µL of 0.1 M HCl to neutralize the base and halt degradation.

  • Analysis: Analyze via LC-MS. Cohort A will demonstrate the true hydrolytic stability of the carbon-nitrogen and carbon-oxygen bonds, while Cohort B will reveal the molecule's susceptibility to base-promoted auto-oxidation.

G Start Compound Preparation (Salt Form) BaseAdd Addition of 0.1M NaOH (pH > 11) Start->BaseAdd Dissolve in H2O PhaseSep Phase Separation (Free Base Formation) BaseAdd->PhaseSep Deprotonation Incubation Incubation (60°C, 48h) Under N2 or Air PhaseSep->Incubation Stress Testing Sampling Aliquoting & Neutralization Incubation->Sampling Timepoints Analysis HPLC-UV/MS Analysis (Mass Balance Check) Sampling->Analysis Quench

Workflow for basic forced degradation and stability monitoring of amino alcohols.

References

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Byproducts in Amino-Alcohol Reactions

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Mitigating intramolecular cyclization during the activation and coupling of 1,2- and 1,3-amino alcohols.

Diagnostic Overview

Amino alcohols are deceptively simple bifunctional synthons. Their reactivity is dominated by the Thorpe-Ingold effect and high effective molarity , which often favor intramolecular cyclization over the desired intermolecular coupling.

When your reaction fails or yields a byproduct with the same mass but different retention time (or -18 Da for dehydration), you are likely facing one of three "Cyclization Traps." Use this decision matrix to identify your issue.

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Symptom Q1 Reaction Type? Start->Q1 Mitsunobu Mitsunobu / SN2 (DEAD/PPh3 or MsCl) Q1->Mitsunobu Coupling/Activation Acidic Acidic Deprotection (TFA/H+) Q1->Acidic Peptide/Amide Workup Symptom1 Product Mass = SM - 18 (Dehydration) Mitsunobu->Symptom1 Symptom2 Product Mass = SM (Isobaric Shift) Acidic->Symptom2 Diag1 Diagnosis: Aziridine/Oxazoline Formation Symptom1->Diag1 Diag2 Diagnosis: N-to-O Acyl Migration Symptom2->Diag2

Figure 1: Diagnostic logic flow for categorizing amino-alcohol side reactions.

Issue #1: The Mitsunobu "Short-Circuit" (Aziridine Formation)

User Query: "I attempted a Mitsunobu coupling of a chiral N-Boc amino alcohol with a phenol. I recovered no coupled product, but isolated a non-polar spot that matches the mass of the dehydrated starting material. What happened?"

The Mechanism: Intramolecular Ambush

In a standard Mitsunobu reaction, the alcohol is activated as an oxyphosphonium intermediate (


). This is a potent leaving group. While you intend for your external nucleophile (Phenol) to attack, the internal carbamate nitrogen (N-Boc) is often positioned perfectly for a 3-exo-tet  cyclization.

This creates an Aziridine (from 1,2-amino alcohols) or Azetidine (from 1,3-amino alcohols).

Key Insight: The pKa of a standard N-Boc group (~10-11) is high enough that it requires deprotonation to act as a nucleophile. However, the proximity allows it to outcompete external nucleophiles even without full deprotonation, especially if the external nucleophile is sterically hindered.

Protocol: The "pKa Tuning" Solution

To prevent this, you must lower the nucleophilicity of the nitrogen or sterically block the cyclization pathway.

Step-by-Step Correction:

  • Switch Protecting Groups: Replace N-Boc or N-Cbz with N-Trityl (Trt) or N-Tosyl (Ts) .

    • Why? The Trityl group is sterically massive, physically preventing the nitrogen lone pair from achieving the linearity required for the SN2 backside attack on the C-O bond.

  • Alternative Activation: If Mitsunobu fails, convert the alcohol to a Cyclic Sulfamidate .

    • React the amino alcohol with thionyl chloride followed by oxidation (RuCl3/NaIO4).

    • Benefit: The cyclic sulfamidate is an "activated" form that forces the nucleophile to attack the carbon, opening the ring to yield the desired amine with inversion of configuration.

Quantitative Comparison of N-Protecting Groups in Cyclization
N-Protecting GroupSteric Bulk (A-value)Electronic EffectAziridine RiskRecommended For
Boc / Cbz ModerateElectron WithdrawingHigh Stable intermediates only
Acetyl / Benzoyl LowElectron WithdrawingModerate Leads to Oxazolines (see below)
Tosyl (Ts) ModerateStrong E.W.G.High Intentionally making aziridines
Trityl (Trt) Very High Steric ShieldingLow Preventing cyclization

Issue #2: The "Phantom" Ester (N→O Acyl Migration)

User Query: "After cleaving my Serine-containing peptide from the resin using TFA, the HPLC shows a peak with the correct mass but a shifted retention time. The product is unstable in water."

The Mechanism: Acid-Catalyzed Inversion

This is a classic N→O acyl shift . In strong acids (like TFA), the amide carbonyl oxygen is protonated, making it electrophilic. The neighboring hydroxyl group of Serine or Threonine attacks this carbonyl, forming a 5-membered oxazolidine intermediate .

Upon collapse of this intermediate, the bond can break on the nitrogen side, transferring the acyl group from the Nitrogen (amide) to the Oxygen (ester). You have effectively converted a stable amide bond into a labile ester bond.

AcylMigration Amide Native Peptide (Amide Form) Intermediate 5-Membered Oxazolidine Amide->Intermediate + H+ (TFA) Intermediate->Amide Thermodynamic Product Ester Iso-Peptide (Ester Form) Intermediate->Ester Kinetic Trap Ester->Intermediate + OH- (pH > 7)

Figure 2: The reversible N-to-O acyl migration pathway.

Protocol: The "pH Swing" Recovery

Fortunately, this reaction is reversible. The amide form is thermodynamically favored over the ester.

Corrective Workflow:

  • Do NOT discard the product. The "impurity" is likely your product in the ester form.

  • Neutralization Step: Dissolve the crude lyophilized powder in water/acetonitrile.

  • Base Treatment: Adjust the pH to 7.5 – 8.5 using dilute aqueous ammonia (

    
    ) or ammonium bicarbonate.
    
    • Caution: Do not use strong bases (NaOH) or high pH (>10) to avoid hydrolysis or racemization.

  • Monitor: Stir at room temperature for 1–4 hours. Monitor by HPLC. You will see the "Ester" peak disappear and the "Amide" peak grow.

  • Lyophilize: Once conversion is complete, freeze and lyophilize immediately to lock the peptide in the amide form.

Issue #3: Oxazoline Formation (The Amide Trap)

User Query: "I tried to mesylate a N-Benzoyl amino alcohol. The reaction turned yellow, and I isolated a product that is missing water (M-18). It is not the mesylate."

The Mechanism: The Internal Nucleophile

When you have an amide (Acetyl, Benzoyl) adjacent to an alcohol, activating the alcohol (Mesyl-Cl, Tosyl-Cl, or SOCl2) invites the amide oxygen to attack the activated carbon.

This forms a 2-Oxazoline (5-membered ring with a double bond). This is a stable heterocycle and a "dead end" if you intended to do a substitution reaction.

Protocol: Disrupting the Pathway
  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the amide oxygen. Use Dichloromethane (DCM) or Toluene .

  • Sequence Change: If possible, perform the alkylation/substitution before acylation.

  • Lewis Acid Suppression: In some cases, adding a Lewis Acid (like

    
    ) can coordinate to the amide oxygen, reducing its nucleophilicity, though this is substrate-dependent.
    

References

  • Mitsunobu Reaction and Aziridine Formation

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

    • Note: Details the mechanism of oxyphosphonium activation and competing intramolecular cycliz
  • N-to-O Acyl Migration in Peptides

    • Coin, I., et al. "Depsipeptides as tools for peptide synthesis and protein engineering." Nature Protocols, 2007. Link

    • Note: Provides the definitive "pH swing" protocol for reversing N-to-O migr
  • Oxazoline Synthesis and Side Reactions

    • Gant, T. G., & Meyers, A. I. "The Chemistry of 2-Oxazolines." Tetrahedron, 1994. Link

    • Note: Comprehensive review of oxazoline formation mechanisms
  • Wenker Synthesis (Historical Context of Cyclization)

    • Wenker, H. "The Preparation of Ethylene Imine from Monoethanolamine."[1] Journal of the American Chemical Society, 1935.[1] Link

    • Note: The foundational proof that activated amino alcohols cyclize to aziridines under basic conditions.
  • Troubleshooting Mitsunobu Cyclization

    • Dodd, D. S., & O. B. Wallace. "The Mitsunobu reaction: a new pathway for the synthesis of aziridines." Tetrahedron Letters, 1998. Link

    • Note: Specifically addresses the formation of aziridines as major byproducts when using standard Mitsunobu conditions.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (MS) fragmentation pattern of CAS 4720-37-0

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-butyl 4-anilinopiperidine-1-carboxylate (CAS 4720-37-0) Introduction In the landscape of forensic chemistry and drug development, the unambiguous identific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of tert-butyl 4-anilinopiperidine-1-carboxylate (CAS 4720-37-0)

Introduction

In the landscape of forensic chemistry and drug development, the unambiguous identification of novel psychoactive substances and their synthetic precursors is of paramount importance. One such compound of significant regulatory and scientific interest is tert-butyl 4-anilinopiperidine-1-carboxylate (CAS 4720-37-0), commonly known as 1-Boc-4-AP.[1][2] This molecule serves as a key intermediate in the synthesis of fentanyl and its numerous potent analogs.[2][3][4] Its detection in seized materials is a critical piece of intelligence for law enforcement and public health agencies.[3][5]

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the gold standard for the structural elucidation of such compounds.[4][5] Understanding the specific fragmentation pattern of 1-Boc-4-AP is essential for its confident identification in complex matrices. This guide provides a detailed analysis of its mass spectral behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative look at related structures and a robust experimental protocol for its analysis.

Molecular Structure and Ionization

1-Boc-4-AP has a molecular formula of C₁₆H₂₄N₂O₂ and a monoisotopic mass of 276.18 Da.[1] The structure features a piperidine ring substituted with an aniline group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen. This Boc group is the key to its characteristic fragmentation behavior.

  • Electron Ionization (EI-MS): In GC-MS, the high-energy electron beam (typically 70 eV) causes the molecule to ionize, forming an energetically unstable molecular ion (M⁺• at m/z 276), which readily undergoes fragmentation.[6]

  • Electrospray Ionization (ESI-MS): In LC-MS, the soft ionization technique of ESI typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 277.[7] This even-electron ion is more stable than its EI counterpart, and fragmentation is induced via collision-induced dissociation (CID) in the mass spectrometer (MS/MS).[8]

Core Fragmentation Pathways of 1-Boc-4-AP

The fragmentation of 1-Boc-4-AP is dominated by characteristic cleavages of the tert-butoxycarbonyl (Boc) protecting group. This predictable behavior is a cornerstone for identifying the entire class of Boc-protected precursors.[9]

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation is extensive, but several key product ions provide a definitive fingerprint for the molecule. The primary fragmentation pathways are centered around the Boc group and the piperidine ring structure.[9]

  • Formation of the tert-Butyl Cation: The most common fragmentation pathway for Boc-protected compounds is the cleavage of the C-O bond to form the highly stable tert-butyl cation at m/z 57 .[10] This is often the base peak in the spectrum.

  • Loss of Isobutylene: A characteristic loss of isobutylene (C₄H₈, 56 Da) occurs via a rearrangement, leading to a fragment ion at m/z 220 ([M-C₄H₈]⁺•).

  • Loss of the Boc Radical: Cleavage can result in the loss of the •O-C(CH₃)₃ radical (89 Da), yielding an ion at m/z 187 .

  • Complete Loss of the Boc Group: The loss of the entire Boc group as a neutral species (C₅H₈O₂, 100 Da) results in the formation of the 4-anilinopiperidine radical cation at m/z 176 .

The following diagram illustrates the primary EI fragmentation pathways.

EI_Fragmentation M 1-Boc-4-AP [M]⁺• m/z 276 F57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 M->F57 - C₁₂H₁₅N₂O₂• F220 [M-C₄H₈]⁺• m/z 220 M->F220 - C₄H₈ F176 4-Anilinopiperidine [M-C₅H₈O₂]⁺• m/z 176 M->F176 - C₅H₈O₂ F187 [M-OC₄H₉]⁺ m/z 187 M->F187 - •OC₄H₉ ESI_Fragmentation MH [M+H]⁺ m/z 277 F221 [M+H - C₄H₈]⁺ m/z 221 MH->F221 - C₄H₈ (56 Da) F177 [M+H - C₄H₈ - CO₂]⁺ (Protonated 4-AP) m/z 177 MH->F177 - C₅H₈O₂ (100 Da) F221->F177 - CO₂ (44 Da)

Caption: Primary ESI-MS/MS fragmentation of protonated 1-Boc-4-AP.

Data Summary and Comparison

The following table summarizes the key fragment ions for 1-Boc-4-AP under both ionization techniques.

Ionization ModePrecursor Ion (m/z)Key Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
EI 27657219[C₄H₉]⁺
276176100[C₁₁H₁₆N₂]⁺• (4-AP radical cation)
27622056[C₁₂H₁₆N₂O₂]⁺• ([M-isobutylene]⁺•)
ESI-MS/MS 27722156[C₁₂H₁₇N₂O₂]⁺ ([M+H-isobutylene]⁺)
277177100[C₁₁H₁₇N₂]⁺ (Protonated 4-AP)
22117744[C₁₁H₁₇N₂]⁺ (Protonated 4-AP)
Comparison with Structurally Related Analogs

The fragmentation pattern of 1-Boc-4-AP provides a template for identifying other Boc-protected precursors. For instance, halogenated analogs such as t-Boc-4F-AP and t-Boc-4Br-AP will exhibit the same characteristic neutral losses from the Boc group (56 Da and 100 Da). [9]The key difference will be the mass-to-charge ratio of the resulting core fragments, which will be shifted by the mass of the halogen substituent.

CompoundPrecursor [M+H]⁺ (m/z)Key Fragment [M+H-100]⁺ (m/z)Differentiator
1-Boc-4-AP 277177Phenyl group on amine
t-Boc-4F-AP 295195Fluorophenyl group (+18 Da)
t-Boc-4Br-AP 355 / 357255 / 257Bromophenyl group (+78/80 Da)
4-Anilinopiperidine (4-AP) 177N/ALacks Boc group; no loss of 56/100 Da

This comparative analysis demonstrates the power of MS to not only identify a specific compound but also to classify it within a family of related structures based on shared fragmentation motifs. The absence of the characteristic Boc-related fragments is a strong indicator that the compound is the deprotected amine, 4-anilinopiperidine (4-AP).

Experimental Protocol for MS Analysis

A robust and validated analytical workflow is crucial for the reliable identification of 1-Boc-4-AP. Below are recommended starting protocols for both LC-MS/MS and GC-MS.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis Prep Seized Material or Standard Dissolve Dissolve in appropriate solvent (e.g., Methanol for LC, Ethyl Acetate for GC) Prep->Dissolve Filter Filter if necessary Dissolve->Filter LC LC (e.g., C18 column) Gradient Elution Filter->LC LC-MS/MS GC GC (e.g., DB-5ms column) Temperature Program Filter->GC GC-MS ESI ESI Source (Positive Mode) LC->ESI EI EI Source (70 eV) GC->EI MSMS MS/MS Analysis (Precursor m/z 277) ESI->MSMS Scan Full Scan Analysis EI->Scan Analysis Compare fragmentation pattern with reference spectra and literature data MSMS->Analysis Scan->Analysis

Caption: General analytical workflow for the identification of 1-Boc-4-AP.

LC-MS/MS Protocol (ESI)
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Dilute further as needed with a 50:50 mixture of mobile phase A and B.

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity II UHPLC or equivalent. [11] * Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid. [12] * Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid. [12] * Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • System: Agilent 6470 TQ, Sciex QTRAP, or Thermo Q-Exactive Orbitrap MS or equivalent. [11][12] * Ionization: Electrospray (ESI), Positive Mode.

    • Scan Type: Product Ion Scan or Targeted MS/MS (MRM).

    • Precursor Ion: m/z 277.2.

    • Product Ions (for MRM): m/z 221.2, m/z 177.2.

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

GC-MS Protocol (EI)
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate or another suitable volatile solvent.

  • Gas Chromatography:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

This comprehensive guide provides the foundational knowledge required for the accurate and confident identification of the fentanyl precursor 1-Boc-4-AP using mass spectrometry. By understanding its characteristic fragmentation patterns, analysts can effectively distinguish it from related compounds and contribute to the broader efforts of substance monitoring and control.

References

  • May C, Downey C, Power JD, Kavanagh PV. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis. 2020;12(9):1387-1392. [Link]

  • May C, et al. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. PubMed. [Link]

  • PubChem. 1-Boc-4-AP | C16H24N2O2. National Institutes of Health. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • May C, et al. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. The HRB National Drugs Library. [Link]

  • Moser, A. Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Unknown Source.
  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Gapeeva, A. et al. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Liu C, et al. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Center for Forensic Science Research & Education. June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • Zimmerman-Federle, H, et al. Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Journal of the American Society for Mass Spectrometry. [Link]

  • Feng, J, et al. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

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Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 3-[(3-Phenylpropyl)amino]propan-1-ol In the intricate process of drug development, the quality of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 3-[(3-Phenylpropyl)amino]propan-1-ol

In the intricate process of drug development, the quality of active pharmaceutical ingredients (APIs) is paramount. This quality is often predetermined by the purity of the starting materials and intermediates.[1] 3-[(3-Phenylpropyl)amino]propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a secondary amine and a hydroxyl group, makes it a versatile building block. However, these same functional groups can also be susceptible to degradation and may participate in side reactions, leading to the formation of impurities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q11, emphasize the importance of understanding and controlling impurities from an early stage of development to mitigate risks downstream.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven approach to developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-[(3-Phenylpropyl)amino]propan-1-ol. We will delve into the rationale behind experimental choices, compare alternative analytical strategies, and present a self-validating protocol that ensures scientific integrity and regulatory compliance.

Understanding the Analyte: Chromatographic Challenges and Strategic Solutions

The molecular structure of 3-[(3-Phenylpropyl)amino]propan-1-ol presents a unique set of challenges for HPLC analysis. The basic nature of the secondary amine can lead to strong interactions with residual silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape, specifically peak tailing.[2] Additionally, the compound lacks a strong chromophore, which can limit detection sensitivity with a standard UV-Vis detector.

A successful method development strategy must address these challenges head-on. This involves a systematic evaluation of stationary phases, mobile phase conditions, and detection parameters to achieve optimal separation and quantification.

A Comparative Strategy for HPLC Method Development

A common pitfall in the analysis of pharmaceutical intermediates is the direct application of methods developed for the final API.[1] A truly robust method for an intermediate must be developed with its specific properties in mind.

Column Selection: The Foundation of Separation
  • Reversed-Phase (C18) Chromatography: This is the most common starting point in HPLC method development due to its versatility.[3] For 3-[(3-Phenylpropyl)amino]propan-1-ol, a modern, high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols.

  • Alternative Reversed-Phase Chemistries:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and improve peak shape for basic compounds.

    • Phenyl Phases: Given the phenyl ring in the analyte's structure, a phenyl stationary phase can offer alternative selectivity through π-π interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase chromatography, HILIC is an excellent alternative.[4] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[4]

Mobile Phase Optimization: Fine-Tuning the Separation

The composition of the mobile phase is a critical factor in achieving the desired separation.[5]

  • pH Control: The pH of the mobile phase will dictate the ionization state of the amine in 3-[(3-Phenylpropyl)amino]propan-1-ol.

    • Low pH (e.g., pH 2-3): At this pH, the amine will be protonated, which can reduce interactions with silanols and improve peak shape.[2] However, this may also lead to reduced retention in reversed-phase mode.

    • High pH (e.g., pH 8-10): At a higher pH, the amine will be in its neutral form, leading to increased retention. However, traditional silica-based columns are not stable at high pH. The use of hybrid or specialized high-pH stable columns would be necessary.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3] They offer different selectivities and should be evaluated during method development.

  • Buffers and Additives: The use of a buffer system (e.g., phosphate or acetate) is essential to maintain a stable pH.[6] For basic compounds, the addition of a small amount of an amine modifier like triethylamine (TEA) can help to block active sites on the stationary phase and improve peak shape.[7]

Detection: Seeing the Unseen
  • UV-Vis Detection: The phenyl group in 3-[(3-Phenylpropyl)amino]propan-1-ol allows for UV detection, typically around 210-220 nm. A photodiode array (PDA) detector is advantageous as it can provide spectral information and assess peak purity.[8]

  • Alternative Detection Methods: If UV sensitivity is insufficient, other detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be employed.[9] These detectors are particularly useful for impurities that may lack a chromophore.

The Developed and Validated HPLC Method: A Detailed Protocol

Based on a systematic evaluation of the parameters discussed above, the following reversed-phase HPLC method was developed and validated for the purity determination of 3-[(3-Phenylpropyl)amino]propan-1-ol.

Experimental Protocol: HPLC Purity Determination
ParameterCondition
Column ACE Excel 5 C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 215 nm
Sample Diluent Mobile Phase A

Method Validation: Ensuring a Trustworthy and Robust System

A comprehensive validation of the analytical method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[10][11][12]

HPLC_Method_Development_Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (3-[(3-Phenylpropyl)amino]propan-1-ol) Column_Selection Column Selection (C18, Polar-Embedded, etc.) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier, Additives) Column_Selection->Mobile_Phase Detection Detector Selection (UV, ELSD, MS) Mobile_Phase->Detection Optimized_Method Optimized HPLC Method Detection->Optimized_Method Specificity Specificity (Forced Degradation) Optimized_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability-Indicating Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[13] To demonstrate this, forced degradation studies were conducted by subjecting a solution of 3-[(3-Phenylpropyl)amino]propan-1-ol to various stress conditions as recommended by ICH guidelines.[14][15][16]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Sample stored at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that the method was able to separate the main peak from all degradation products, confirming its stability-indicating nature.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 3-[(3-Phenylpropyl)amino]propan-1-ol over a concentration range of 50% to 150% of the nominal concentration. The correlation coefficient (R²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.995
Accuracy

Accuracy was determined by performing spike recovery studies at three concentration levels (80%, 100%, and 120%). The recovery at each level was within the acceptable range of 98.0% to 102.0%.

Concentration LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%101.1%98.0% - 102.0%
Precision

The precision of the method was assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both was well below the acceptance criterion of 2.0%.

Precision TypeRSD (%)Acceptance Criteria
Repeatability (n=6) 0.5%≤ 2.0%
Intermediate Precision (n=6) 0.8%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.01% and the LOQ was 0.03% of the nominal concentration, demonstrating the method's high sensitivity.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits under all varied conditions, indicating the method's reliability during routine use.

Conclusion: A Foundation for Quality

This guide has detailed a systematic and scientifically sound approach to the development and validation of a stability-indicating HPLC method for the purity determination of 3-[(3-Phenylpropyl)amino]propan-1-ol. By carefully considering the physicochemical properties of the analyte and comparing various chromatographic strategies, a robust and reliable method was established. The comprehensive validation, including forced degradation studies, ensures that the method is suitable for its intended purpose of providing accurate and precise purity data, which is a critical component of ensuring the quality and safety of the final pharmaceutical product.[17]

References

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Particle Sciences. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • PLOS. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • PubMed. (2016, April 15). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting: Is It Really The Column? Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Chromatography Today. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

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  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

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Validation

A Comparative Guide to Amino-Alcohol Linkers in Drug Development: Benchmarking 3-[(3-Phenylpropyl)amino]propan-1-ol

Introduction In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success.[1][2] This molecular bridge, which connects a targeting moiety to a payload, profoundly influences a drug's stability, pharmacokinetic profile, cell permeability, and ultimately, its therapeutic index.[1] Among the diverse classes of linkers, amino-alcohols represent a versatile scaffold, offering points for conjugation and desirable physicochemical properties.[3]

This guide provides an in-depth comparison of 3-[(3-Phenylpropyl)amino]propan-1-ol, a hydrophobic amino-alcohol linker, with other commonly employed amino-alcohol linkers. We will explore its anticipated physicochemical properties and performance characteristics relative to simpler alkyl and polyethylene glycol (PEG)-based counterparts. This analysis is supported by established experimental protocols for evaluating key linker performance attributes, offering researchers a comprehensive framework for linker selection and optimization in drug development programs.

Featured Linker Profile: 3-[(3-Phenylpropyl)amino]propan-1-ol

3-[(3-Phenylpropyl)amino]propan-1-ol is a secondary amino-alcohol that combines a flexible propanolamine headgroup with a hydrophobic phenylpropyl tail. This structure imparts a distinct set of properties that can be advantageous in specific drug design scenarios.

Chemical Structure:

  • IUPAC Name: 3-[(3-Phenylpropyl)amino]propan-1-ol

  • Molecular Formula: C12H19NO

  • Molecular Weight: 193.29 g/mol

Predicted Physicochemical Properties

Direct experimental data for 3-[(3-Phenylpropyl)amino]propan-1-ol is not extensively available in the public domain. However, we can estimate its properties based on its structure and data from analogous compounds like phenylpropanolamine and 3-(phenylamino)propan-1-ol.

  • Lipophilicity (logP): The presence of the phenylpropyl group suggests a significantly higher lipophilicity compared to simple amino-alcohols. The estimated logP is likely to be in the range of 2.0-2.5, influencing its interaction with biological membranes.

  • Acidity (pKa): The secondary amine in the linker is expected to have a pKa in the range of 9.0-10.0, similar to other secondary amino-alcohols.[4] This indicates that it will be predominantly protonated at physiological pH.

  • Solubility: The hydrophobic nature of the phenylpropyl chain will likely decrease its aqueous solubility compared to more hydrophilic linkers like those containing PEG chains.[1][]

Representative Synthesis Protocol

A plausible and efficient method for the synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol is via reductive amination of 3-phenylpropanal with 3-amino-1-propanol.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product A 3-Phenylpropanal C Imine intermediate A->C B 3-Amino-1-propanol B->C D 3-[(3-Phenylpropyl)amino]propan-1-ol C->D Reduction (e.g., NaBH4)

A representative synthesis workflow.

Materials:

  • 3-Phenylpropanal

  • 3-Amino-1-propanol

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride (NaBH4) or other suitable reducing agent

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-phenylpropanal (1.0 eq) and 3-amino-1-propanol (1.1 eq) in methanol.

  • If desired, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-[(3-Phenylpropyl)amino]propan-1-ol.

Comparative Analysis of Amino-Alcohol Linkers

The choice of linker is a critical optimization parameter in drug design.[6] The properties of 3-[(3-Phenylpropyl)amino]propan-1-ol are best understood in comparison to other amino-alcohol linkers with varying degrees of hydrophilicity and flexibility. Here, we compare it to a simple short-chain amino-alcohol, 3-Amino-1-propanol , and a commonly used hydrophilic linker, Amino-PEG4-alcohol .

Feature3-[(3-Phenylpropyl)amino]propan-1-ol3-Amino-1-propanolAmino-PEG4-alcohol
Structure Hydrophobic alkyl-aryl chainShort, polar alkyl chainHydrophilic PEG chain
Molecular Weight 193.29 g/mol 75.11 g/mol 193.24 g/mol
Predicted logP ~2.0 - 2.5< -1.0~ -1.5
Aqueous Solubility LowHighHigh[]
Flexibility Moderately flexibleHighHigh
Metabolic Stability Phenyl group may be susceptible to oxidationGenerally stableEther linkages can be susceptible to oxidative metabolism[6]
Cell Permeability Potentially enhanced passive diffusionLow passive diffusionComplex; may be hindered by high polarity[6]

Discussion of Comparative Performance:

  • Hydrophobicity and Cell Permeability: The defining characteristic of 3-[(3-Phenylpropyl)amino]propan-1-ol is its hydrophobicity. In the context of PROTACs and other drugs targeting intracellular proteins, this property can enhance passive diffusion across cell membranes.[1][2] In contrast, the high polarity of 3-amino-1-propanol and Amino-PEG4-alcohol may limit their ability to cross the lipid bilayer without the aid of transporters. However, excessive hydrophobicity can also lead to poor aqueous solubility, aggregation, and non-specific binding.[1] Recent studies have shown that for PROTACs, alkyl-linked degraders can outperform PEGylated versions in membrane permeability assays.[]

  • Solubility and Formulation: The hydrophilic nature of 3-Amino-1-propanol and Amino-PEG4-alcohol imparts greater aqueous solubility.[] This is a significant advantage in drug formulation and can prevent aggregation issues, especially in ADCs where a high drug-to-antibody ratio (DAR) is desired.[1] The lower predicted solubility of 3-[(3-Phenylpropyl)amino]propan-1-ol may present formulation challenges.

  • Flexibility and Ternary Complex Formation (for PROTACs): All three linkers possess a degree of flexibility that can be beneficial for achieving a productive ternary complex between the target protein and the E3 ligase in a PROTAC.[2] The optimal linker length and flexibility are highly dependent on the specific binding partners.[8]

  • Metabolic Stability: While simple alkyl chains are often considered metabolically robust, the phenyl group in 3-[(3-Phenylpropyl)amino]propan-1-ol could be a site for oxidative metabolism by cytochrome P450 enzymes. The ether linkages in PEG chains can also undergo oxidative metabolism.[6]

Experimental Protocols for Linker Evaluation

To empirically determine the performance of a linker, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing the stability and permeability of linker-drug conjugates.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound to enzymatic degradation in plasma.[9][10]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution (e.g., 10 mM in DMSO) C Incubate test compound (e.g., 1 µM final conc.) in plasma at 37°C A->C B Thaw plasma (human, mouse, etc.) at 37°C B->C D Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) C->D E Quench reaction with cold acetonitrile containing an internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS to quantify remaining parent compound F->G H Calculate half-life (t½) G->H

Workflow for the in vitro plasma stability assay.

Materials:

  • Test compound

  • Pooled plasma from the species of interest (e.g., human, mouse)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (a structurally similar, stable compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding the test compound stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid protein precipitation.

  • Incubate the mixture at 37°C.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[9]

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile (typically 3-4 volumes) with a known concentration of an internal standard.[11]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time and determine the slope. The half-life (t½) can be calculated using the formula: t½ = -0.693 / slope.

Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[12][13] It measures the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on permeable Transwell® inserts B Culture for 21-25 days to form a differentiated monolayer A->B C Verify monolayer integrity (TEER measurement, Lucifer Yellow permeability) B->C D Wash monolayer with transport buffer (e.g., HBSS) C->D E Add test compound to donor chamber (apical or basolateral) D->E F Incubate at 37°C for a defined period (e.g., 2 hours) E->F G Collect samples from both donor and receiver chambers F->G H Quantify compound concentration in samples by LC-MS/MS G->H I Calculate apparent permeability coefficient (Papp) H->I J Determine efflux ratio (Papp(B-A) / Papp(A-B)) I->J

Workflow for the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)

  • Test compound

  • Lucifer Yellow (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold. A Lucifer Yellow rejection test can also be performed to confirm the integrity of the tight junctions.

  • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the test compound solution (prepared in transport buffer) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction, adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio >2 is generally considered indicative of active efflux.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive transcellular permeability.[15][16]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane D Add test compound solutions to the donor (filter) plate A->D B Prepare test compound solutions in buffer B->D C Add buffer to the wells of a 96-well acceptor plate E Place the donor plate on top of the acceptor plate to create a 'sandwich' C->E D->E F Incubate at room temperature for a defined period (e.g., 5-18 hours) E->F G Separate the plates F->G H Measure compound concentration in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS G->H I Calculate the effective permeability (Pe) H->I

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • PAMPA "sandwich" plates (a 96-well filter donor plate and a 96-well acceptor plate)

  • Lipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • Aqueous buffer system (e.g., PBS, pH 7.4)

  • Test compound

  • Plate reader (UV-Vis) or LC-MS/MS system

Procedure:

  • Membrane Formation: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

  • Prepare Plates: Add buffer to the acceptor plate wells. Prepare solutions of the test compounds in the same buffer and add them to the donor plate wells.

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a suitable period (e.g., 5 to 18 hours).[15][17]

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) for each compound. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values.

Conclusion

The selection of a linker is a multi-parameter optimization problem that requires a balance of often competing properties. 3-[(3-Phenylpropyl)amino]propan-1-ol represents a class of hydrophobic amino-alcohol linkers that may offer advantages in cell permeability for certain applications, particularly in the development of PROTACs. However, its hydrophobicity may also present challenges related to solubility and potential non-specific binding.

In contrast, simple polar linkers like 3-amino-1-propanol and PEG-based linkers like Amino-PEG4-alcohol provide excellent hydrophilicity and solubility, which can be crucial for ADCs and for mitigating aggregation issues.[18][19] Ultimately, the optimal linker choice is context-dependent and must be determined empirically. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of different linker candidates, enabling the rational design of more effective and safer therapeutics.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • (n.d.). Caco2 assay protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Cyprotex. (n.d.). Plasma Stability.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • BenchChem. (2025). The Core of Connection: An In-depth Technical Guide to Hydrophobic Linkers in Drug Development.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Chen, P., Seiler, C. N., Svec, F., & Wang, J. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3524–3531.
  • Merck Millipore. (n.d.). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.
  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?.
  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-3-phenyl-1-propanol, 94%.
  • Domainex. (n.d.). Plasma Stability Assay.
  • BroadPharm. (n.d.). Amino-PEG9-alcohol, 15332-95-3.
  • BroadPharm. (n.d.). Amino-PEG11-alcohol, 15332-94-2.
  • National Center for Biotechnology Information. (n.d.). 1-Propanol, 3-amino-3-phenyl-. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 3-Phenyl-1-propanol 98%.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol.
  • MedChemExpress. (n.d.). Amino-PEG6-alcohol.
  • BenchChem. (2025). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers.
  • BioDuro. (n.d.). ADME Plasma Stability Assay.
  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-phenylpropan-1-ol. PubChem Compound Database.
  • AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?.
  • Yamashita, T., Hashikami, K., Dodo, K., et al. (2019). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • PrecisePEG. (n.d.). Linkers in PROTACs.
  • CP Lab Safety. (n.d.). 3-Amino-3-phenyl-1-propanol, min 97%.
  • Chemsrc. (2025, August 19). 3-Phenylpropan-1-ol.
  • National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem Compound Database.
  • FooDB. (2011, September 21). Showing Compound Phenylpropanolamine (FDB022757).
  • BOC Sciences. (n.d.). Amino-PEG4-alcohol.
  • National Center for Biotechnology Information. (n.d.). 3-(Phenylamino)propan-1-ol. PubChem Compound Database.
  • MedKoo Biosciences. (n.d.). Amino-PEG12-alcohol.
  • BenchChem. (n.d.). Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • FooDB. (2010, April 8). Showing Compound Propanolamine (FDB006242).
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-propanol. PubChem Compound Database.
  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 19-27.
  • Kim, B., Lee, D., Kim, J., & Lee, S. Y. (2019). The 3-phenylpropanol biosynthetic pathways. Biotechnology for Biofuels, 12(1), 1-13.
  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models (Master's thesis, University of Regina).

Sources

Comparative

Executive Summary: The Analytical Bottleneck in Amino Alcohol Elucidation

Analytical Platform Comparison: Integrated 2D NMR (COSY & HSQC) vs. Traditional 1D NMR for the Structural Elucidation of Phenylpropylamino Propanol Derivatives In drug development and synthetic organic chemistry, the una...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison: Integrated 2D NMR (COSY & HSQC) vs. Traditional 1D NMR for the Structural Elucidation of Phenylpropylamino Propanol Derivatives

In drug development and synthetic organic chemistry, the unambiguous structural verification of complex intermediates is a critical quality control step. Vicinal amino alcohols, such as phenylpropylamino propanol derivatives (e.g., 1-phenyl-2-(propylamino)propan-1-ol), present a notorious analytical challenge.

When relying solely on traditional One-Dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter severe signal overlap. The aliphatic protons of the propyl chain and the propanol backbone resonate within a narrow chemical shift window (0.8–3.0 ppm), creating a heavily overlapped "multiplet forest." This guide objectively compares the performance of the traditional 1D NMR workflow against an integrated Two-Dimensional (2D) NMR platform utilizing Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). By introducing a second frequency dimension, 2D NMR resolves overlapping peaks and provides a self-validating matrix of molecular connectivity[1].

Mechanistic Grounding: The Causality of 2D NMR Superiority

To understand why the integrated 2D NMR approach outperforms 1D NMR, we must examine the underlying quantum mechanical principles governing magnetization transfer.

  • The Limitation of 1D NMR: In 1D

    
    H NMR, the chemical shift is the sole dimension of dispersion. Because the electronegativity of the nitrogen and oxygen atoms exerts similar shielding effects on the adjacent alkyl chains, the 
    
    
    
    H signals for the C2-methine and the C1'-methylene merge.
  • The COSY Advantage (Homonuclear Correlation): COSY identifies scalar (

    
    ) interactions between protons within a molecule[2]. By applying a second 90° radiofrequency pulse (the mixing pulse), transverse magnetization is transferred between scalar-coupled spins. This generates off-diagonal cross-peaks that map the unbroken chain of protons, effectively separating the propanol spin system from the propylamino spin system[3].
    
  • The HSQC Advantage (Heteronuclear Correlation): HSQC maps direct one-bond correlations between

    
    H and 
    
    
    
    C[4]. The critical causality here is the use of the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence. Magnetization moves from the highly sensitive proton to the NMR-active
    
    
    C nucleus, and then back to the proton for detection[3]. This spreads the overlapping proton signals across the much wider
    
    
    C chemical shift range (0–200 ppm), allowing for the precise functional group identification required for complex amino alcohols[5].

Workflow Comparison: 1D vs. 2D NMR Platforms

Workflow cluster_1D Alternative: Traditional 1D NMR Workflow cluster_2D Product: Integrated 2D Workflow (COSY + HSQC) A1 Sample Prep A2 1D 1H & 13C Acquisition A1->A2 A3 Multiplet Analysis (High Overlap) A2->A3 A4 Ambiguous Assignments A3->A4 B1 Sample Prep B2 2D COSY & HSQC B1->B2 B3 Cross-Peak Correlation B2->B3 B4 Unambiguous Elucidation B3->B4

Fig 1. Workflow comparison: Traditional 1D NMR vs. Integrated 2D NMR for structural elucidation.

Table 1: Performance Metrics Comparison
ParameterTraditional 1D NMR (

H /

C)
Integrated 2D NMR (COSY + HSQC)
Signal Resolution Poor (High overlap in 0.8-3.0 ppm range)Excellent (Dispersion across two frequency axes)
Connectivity Mapping Inferred (Error-prone)Direct observation via

and

cross-peaks
Diastereomer Differentiation Difficult (Multiplets merge)Highly effective via phase-sensitive editing
Acquisition Time ~15 minutes~45 - 60 minutes
Structural Confidence Low to ModerateUnambiguous (Self-validating data matrix)

Experimental Protocols (Self-Validating System)

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimal parameters for acquiring COSY and HSQC spectra for phenylpropylamino propanol.

Step 1: Sample Preparation

  • Weigh precisely 25 mg of the phenylpropylamino propanol derivative. Causality: A 25 mg concentration ensures a sufficient

    
    C natural abundance population for the HSQC experiment without requiring excessive acquisition time.
    
  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer on the deuterium resonance of the CDCl

    
     solvent.
    
  • Perform gradient shimming on the Z-axis to achieve a TMS line width of < 1.0 Hz. Causality: Precise shimming prevents signal broadening, which is absolutely critical for resolving the fine

    
    -coupling cross-peaks in the COSY spectrum.
    

Step 3: COSY Acquisition (Gradient COSY - gCOSY)

  • Select the standard gCOSY pulse sequence (90° -

    
     - 90° with pulsed field gradients).
    
  • Set the spectral width to 10 ppm in both the F1 and F2 dimensions to cover all proton resonances.

  • Acquire 128

    
     increments with 4 scans per increment.
    
  • Validation: The resulting spectrum must show a diagonal line corresponding to the 1D

    
    H spectrum, with symmetrical off-diagonal cross-peaks confirming scalar couplings[2].
    

Step 4: HSQC Acquisition (Multiplicity-Edited)

  • Select a phase-sensitive, multiplicity-edited

    
    H-
    
    
    
    C HSQC pulse sequence.
  • Set the F2 (

    
    H) spectral width to 10 ppm and the F1 (
    
    
    
    C) spectral width to 160 ppm.
  • Acquire 256

    
     increments with 8 scans per increment.
    
  • Validation: Phase editing simplifies spectral interpretation by modulating signal intensity; CH and CH

    
     groups will appear with a positive phase (e.g., red), while CH
    
    
    
    groups will appear with a negative phase (e.g., blue)[4].

Data Interpretation & Logical Correlation Network

The true power of the 2D workflow lies in its ability to build a self-validating logical network. By combining the homonuclear data from COSY with the heteronuclear data from HSQC, every atom in the linear amino alcohol derivative is mapped[6].

NMR_Logic C1 C1-H (4.5 ppm) C2 C2-H (2.8 ppm) C1->C2 COSY C1_C C1 (75 ppm) C1->C1_C HSQC C3 C3-H3 (0.9 ppm) C2->C3 COSY C2_C C2 (60 ppm) C2->C2_C HSQC C3_C C3 (15 ppm) C3->C3_C HSQC C1p C1'-H2 (2.5 ppm) C2p C2'-H2 (1.4 ppm) C1p->C2p COSY C1p_C C1' (50 ppm) C1p->C1p_C HSQC C3p C3'-H3 (0.8 ppm) C2p->C3p COSY C2p_C C2' (23 ppm) C2p->C2p_C HSQC C3p_C C3' (11 ppm) C3p->C3p_C HSQC

Fig 2. COSY and HSQC logical correlation network for phenylpropylamino propanol.

Table 2: Expected 2D NMR Data Matrix for 1-phenyl-2-(propylamino)propan-1-ol
Position

H Shift (ppm)

C Shift (ppm)
HSQC Correlation (

)
COSY Correlation (

)
Phase (Multiplicity)
C1 (Propanol) 4.50 (d)75.0H1

C1
H1

H2
Positive (CH)
C2 (Propanol) 2.80 (m)60.0H2

C2
H2

H1, H2

H3
Positive (CH)
C3 (Propanol) 0.90 (d)15.0H3

C3
H3

H2
Positive (CH

)
C1' (Propyl) 2.50 (t)50.0H1'

C1'
H1'

H2'
Negative (CH

)
C2' (Propyl) 1.40 (m)23.0H2'

C2'
H2'

H1', H2'

H3'
Negative (CH

)
C3' (Propyl) 0.80 (t)11.0H3'

C3'
H3'

H2'
Positive (CH

)

Note: In a 1D spectrum, the C3 (0.90 ppm) and C3' (0.80 ppm) methyl groups, as well as the C2 (2.80 ppm) and C1' (2.50 ppm) multiplets, heavily overlap. The HSQC completely resolves these by dispersing them across their distinct


C coordinates.

Conclusion

For the structural elucidation of complex vicinal amino alcohols like phenylpropylamino propanol, the traditional 1D NMR workflow is insufficient due to severe spectral crowding. The integrated 2D NMR platform (COSY + HSQC) represents a vastly superior analytical product. By leveraging scalar coupling and INEPT magnetization transfer, this workflow transforms ambiguous multiplet forests into a highly resolved, self-validating matrix of molecular connectivity.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at:[Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. Available at:[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science - Pressbooks. Available at:[Link]

  • Amino Alcohols from the Ascidian Pseudodistoma sp - PMC (National Institutes of Health). Available at:[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(3-Phenylpropyl)amino]propan-1-ol proper disposal procedures

Topic: Executive Summary: Operational Disposal Strategy 3-[(3-Phenylpropyl)amino]propan-1-ol (C₁₂H₁₉NO) is a secondary amino alcohol often used as an intermediate in pharmaceutical synthesis (e.g., Fesoterodine analogs)....

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Operational Disposal Strategy

3-[(3-Phenylpropyl)amino]propan-1-ol (C₁₂H₁₉NO) is a secondary amino alcohol often used as an intermediate in pharmaceutical synthesis (e.g., Fesoterodine analogs).[1] Its chemical structure combines a basic secondary amine with a primary alcohol and a lipophilic phenylpropyl chain.[1]

Immediate Disposal Classification:

  • Primary Hazard: Corrosive / Irritant (Organic Base).[1]

  • Secondary Hazard: Combustible Liquid (High Flash Point).[1]

  • Waste Stream: Non-Halogenated Organic Alkaline Waste .[1]

  • Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing.[1]

Critical Warning: Do NOT mix with strong acids, oxidizing agents, or halogenated solvents in the primary waste container to avoid exothermic neutralization or formation of toxic byproducts.[1]

Chemical Characterization & Waste Profiling

Before disposal, the waste must be accurately profiled to ensure compatibility with the receiving facility's permit.[1]

ParameterData / ClassificationOperational Implication
Chemical Name 3-[(3-Phenylpropyl)amino]propan-1-olLabeling requirement.
Molecular Formula C₁₂H₁₉NOHigh Carbon/Nitrogen content.[1]
Molecular Weight 193.29 g/mol --
Physical State Viscous Liquid / Low-Melting SolidMay require dissolution for transfer.[1]
Acidity/Basicity Basic (pKa ~10-11) MUST be segregated from acids.[1]
Solubility Soluble in alcohols, DCM, DMSO; Sparingly soluble in water.[1]Use ethanol/methanol for rinsing.[1]
RCRA Code (USA) Not explicitly listed (P/U list); likely D002 (Corrosive) if pH > 12.[1]5.Test pH if aqueous; otherwise treat as organic waste.[1]

Step-by-Step Disposal Protocols

A. Small-Scale Laboratory Disposal (< 100 mL/g)[1]

This scale applies to residual reagents, reaction byproducts, or expired standards.[1]

Workflow:

  • Dissolution: If the substance is solid or viscous, dissolve it in a minimal amount of a compatible combustible solvent (e.g., Ethanol , Methanol , or Acetone ).[1] This ensures the waste flows freely into the container.[1]

  • Segregation: Pour the solution into a waste container specifically labeled: "Non-Halogenated Organic Bases" .

  • Labeling: The label must explicitly list:

    • 3-[(3-Phenylpropyl)amino]propan-1-ol[1][2][3]

    • Solvent used (e.g., Ethanol)[1]

    • Hazard: Corrosive, Irritant[4]

  • Storage: Store in a secondary containment tray away from acids and oxidizers until pickup.

B. Bulk / Pilot Scale Disposal (> 1 L/kg)

For larger quantities, direct neutralization or bulk packing is required to reduce hazards during transport.[1]

Workflow:

  • Container Selection: Use UN-rated High-Density Polyethylene (HDPE) drums (e.g., UN 1H1).[1] Avoid metal drums if the substance is wet or aqueous, as amines can corrode certain metals over time.[1]

  • Bulking: Transfer the liquid directly. Do not dilute unnecessarily unless required to lower viscosity.[1]

  • Neutralization (Optional but Recommended for Safety):

    • Context: If the waste is to be mixed with a general organic stream that might contain traces of acids.[1]

    • Procedure: Slowly add a stoichiometric amount of weak acid (e.g., Acetic Acid) under cooling to form the acetate salt.[1]

    • Result: The salt (3-[(3-phenylpropyl)amino]propan-1-ol acetate) is less volatile and non-corrosive, though still hazardous organic waste.[1]

  • Final Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .[1]

Waste Segregation Logic (Decision Tree)

The following diagram illustrates the critical decision-making process for segregating this specific amine waste to prevent incompatible reactions.

WasteSegregation Start Waste: 3-[(3-Phenylpropyl)amino]propan-1-ol CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Substance CheckState->Pure Solid/Viscous Solution In Solution CheckState->Solution Liquid Dissolve Dissolve in Ethanol/Methanol Pure->Dissolve CheckSolvent Identify Solvent Type Solution->CheckSolvent Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, Acetone) CheckSolvent->NonHalogenated BinA DISPOSAL BIN A: Halogenated Organic Bases Halogenated->BinA Segregate strictly BinB DISPOSAL BIN B: Non-Halogenated Organic Bases NonHalogenated->BinB Preferred Route Dissolve->BinB Warning CRITICAL: Do NOT mix with Acids or Oxidizers BinB->Warning

Caption: Operational logic for segregating amino-alcohol waste. The primary goal is to avoid mixing amines with acids or incompatible halogenated streams if possible, though halogenated mixtures are acceptable if segregated from acids.[1]

Emergency Spill Response

In the event of a spill, the basicity of the compound requires specific neutralization steps.[1]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and a Lab Coat .[1] If heating or aerosolizing, use a respirator.[1]

  • Contain: Use absorbent socks or pillows to circle the spill.[1]

  • Neutralize:

    • Do NOT use strong mineral acids (HCl, H₂SO₄) which can cause violent splattering.[1]

    • Apply Citric Acid (solid or solution) or Sodium Bisulfate to the spill until the pH is neutral (pH 6-8).[1]

  • Absorb: Cover the neutralized residue with Vermiculite , Dry Sand , or Clay Absorbent .[1]

  • Collect: Scoop into a hazardous waste pail. Label as "Spill Debris: Organic Amine (Neutralized)".[1]

  • Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste.[1]

Regulatory & Compliance Context

  • USA (RCRA): While not listed under a specific "P" or "U" code, the un-neutralized amine likely exhibits the characteristic of Corrosivity (D002) if aqueous pH > 12.[1]5. Even if non-aqueous, it must be managed as hazardous chemical waste.[1]

  • Europe (EWC): Assign code 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • Transport (DOT/ADR):

    • Likely Class: 8 (Corrosive) or Class 9 (Miscellaneous) depending on specific formulation testing.[1]

    • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (3-[(3-Phenylpropyl)amino]propan-1-ol) or Corrosive liquid, basic, organic, n.o.s.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11710457, 3-[(3-phenylpropyl)amino]propan-1-ol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-[(3-Phenylpropyl)amino]propan-1-ol

The following technical guide details the safety, operational handling, and disposal protocols for 3-[(3-Phenylpropyl)amino]propan-1-ol . As a Senior Application Scientist, I have structured this guide to prioritize mech...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational handling, and disposal protocols for 3-[(3-Phenylpropyl)amino]propan-1-ol .

As a Senior Application Scientist, I have structured this guide to prioritize mechanism-based safety . We do not just follow rules; we understand the chemical behavior—specifically the basicity and nucleophilicity of the secondary amine—to predict hazards and select the correct engineering controls.

Chemical Profile & Hazard Mechanism

Compound: 3-[(3-Phenylpropyl)amino]propan-1-ol Chemical Class: Secondary Amino-Alcohol / Phenylpropylamine Derivative Molecular Formula: C₁₂H₁₉NO Physical State: Viscous liquid or low-melting solid (hygroscopic).[1]

The Hazard Mechanism

This molecule combines a lipophilic phenylpropyl tail with a hydrophilic, basic aminopropanol head .

  • Basicity: The secondary amine (

    
    ) makes this compound corrosive to tissue. It readily accepts protons, leading to saponification of skin lipids and potential chemical burns.
    
  • Nucleophilicity: The amine is a strong nucleophile. It can react with atmospheric

    
     to form carbamates, necessitating inert storage.
    
  • Bioactivity: Structurally similar to antiarrhythmic pharmacophores (e.g., Propafenone intermediates). Treat as a Potent Bioactive until specific toxicology rules otherwise.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) for secondary amino-alcohols.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.
Serious Eye Damage 1 H318: Causes serious eye damage.[2][3]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.
STOT - Single Exposure 3 H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling corrosive amines.

ZoneRequirementTechnical Rationale
Eyes/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Amines are surfactants; a splash can track around glasses. The face shield protects the neck/chin from corrosive vapors and splashes.
Hands (Primary) Nitrile Gloves (Double Gloved) Inner: 4 mil Nitrile (Inspection).Outer: 5-8 mil Nitrile (Barrier).Why: Latex is permeable to organic amines. Nitrile offers superior degradation resistance.
Body Chemical-Resistant Lab Coat Must be buttoned to the neck. For volumes >100 mL, add a Tyvek® apron or sleeve guards.
Respiratory Fume Hood (Primary) Handle only in a functioning fume hood. If outside hood (e.g., spill), use a Full-Face Respirator with ABEK (Amine/Organic) cartridges .
PPE Selection Logic Flow

PPE_Selection Start Task Assessment Volume Volume > 50 mL? Start->Volume HighRisk High Risk: Splash Potential Volume->HighRisk Yes StdRisk Standard Risk: Synthesis/Weighing Volume->StdRisk No PPE_High REQUIRED: 1. Splash Goggles 2. Face Shield 3. Double Nitrile (8 mil outer) 4. Tyvek Apron HighRisk->PPE_High PPE_Std REQUIRED: 1. Splash Goggles 2. Double Nitrile (4 mil) 3. Lab Coat (Buttoned) StdRisk->PPE_Std

Figure 1: Decision logic for PPE selection based on operational volume.

Operational Handling Procedures
A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . The secondary amine reacts with air (

    
    ) to form solid carbamates, which can clog syringe needles and alter stoichiometry.
    
  • Temperature: Store at 2–8°C .

  • Container: Glass or Teflon (PTFE). Avoid Aluminum (amines can corrode aluminum oxide layers).

B. Weighing & Transfer Protocol

Objective: Prevent inhalation of vapors and skin contact.[5]

  • Preparation:

    • Place a balance inside the fume hood if possible. If not, tare the vial inside the hood, close it, weigh outside, and return to the hood to add material.

    • Do not keep the container open on an open bench.

  • Liquid Transfer (Preferred Method):

    • Use a positive displacement pipette or a glass syringe with a wide-bore needle (viscosity management).

    • Technique: "Dip and Wipe." Dip the pipette tip, aspirate, and wipe the outside of the tip with a Kimwipe before moving across the bench to prevent dripping.

  • Solid Transfer (if frozen/solidified):

    • Gently warm the container to room temperature to liquefy (if mp is low).

    • If handling as a solid, use a disposable anti-static spatula.

C. Reaction Setup
  • Quenching: When using this amine as a base or nucleophile, the reaction may be exothermic. Add reagents slowly.

  • Ventilation: Ensure the reaction vessel is vented to a scrubber or hood exhaust, especially if heating.

Emergency Response & Spill Cleanup

Scenario: Spillage of 10 mL of 3-[(3-Phenylpropyl)amino]propan-1-ol inside a fume hood.

Step-by-Step Cleanup Protocol
  • Alert & Isolate: Yell "Chemical Spill." Close the hood sash immediately to contain vapors.

  • PPE Upgrade: Put on a second pair of thick nitrile gloves and a face shield if not already worn.

  • Neutralization (The "Amine Control" Method):

    • Do not use water immediately. Water spreads the oily amine.

    • Absorb: Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Neutralize: Apply a dilute weak acid (e.g., 5% Citric Acid or Sodium Bisulfate solution) onto the absorbent. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Collection: Scoop the resulting sludge into a hazardous waste bag labeled "Basic Organic Debris."

  • Final Wash: Clean the surface with soap and water to remove oily residues.

Spill Response Workflow

Spill_Response Spill Spill Detected Contain 1. Close Sash 2. Alert Lab Spill->Contain Absorb 3. Apply Dry Absorbent (Sand/Vermiculite) Contain->Absorb Neutralize 4. Add Dilute Citric Acid (Convert to Salt) Absorb->Neutralize Dispose 5. Collect as Hazardous Waste Neutralize->Dispose

Figure 2: Operational workflow for neutralizing amine spills.

Waste Disposal
  • Segregation: Never mix amine waste with oxidizers (fire risk) or strong acids (exothermic violent reaction) in a closed container.

  • Labeling: "Hazardous Waste - Basic Organic (Amines). pH > 10. Toxic."

  • Container: High-Density Polyethylene (HDPE) or Glass.

References
  • PubChem. 1-Propanol, 3-amino-3-phenyl- (Isomer/Analog Safety Data). National Library of Medicine. Available at: [Link]

  • NIOSH. Pocket Guide to Chemical Hazards: n-Propyl Alcohol (Solvent Backbone Data). Centers for Disease Control and Prevention. Available at: [Link]

Sources

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